Product packaging for Conferone(Cat. No.:CAS No. 41743-47-9)

Conferone

Cat. No.: B1231836
CAS No.: 41743-47-9
M. Wt: 380.5 g/mol
InChI Key: VPAXJOUATWLOPR-UHFFFAOYSA-N
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Description

Conferone (CAS 41743-47-9) is a natural sesquiterpene coumarin extracted from various Ferula species, including F. flabelliloba . This bioactive compound has emerged as a promising subject in oncological research due to its multi-faceted mechanisms of action against various cancer cell lines. In vitro studies demonstrate that this compound exerts significant cytotoxic effects in a time- and dose-dependent manner. Research on human colorectal adenocarcinoma HT-29 cells revealed an IC50 value of approximately 20 µM after 24 hours of treatment, with efficacy increasing over longer exposure periods . Similarly, investigations on adult T-cell leukemia/lymphoma (ATL) MT-2 cells confirmed these time- and concentration-dependent cytotoxic properties . Mechanistic studies indicate this compound induces apoptosis through both intrinsic and extrinsic pathways. In MDA-MB-231 metastatic human breast cancer cells, combination delivery of this compound with Doxorubicin triggered apoptosis via the intrinsic pathway, resulting in remarkable apoptosis induction in over 98% of the cell population at IC50 . In ATL models, this compound treatment led to cell accumulation in the sub-G1 phase and downregulated key oncogenic markers including CDK6, c-MYC, CFLIP L , and NF-κB (Rel-A) . A particularly valuable research application of this compound lies in its role as a chemosensitizer and P-glycoprotein (P-gp) inhibitor . It enhances the intracellular accumulation and efficacy of conventional chemotherapeutic agents like Doxorubicin by suppressing P-gp-mediated drug efflux, showing synergistic effects (CI < 1) in combination therapy studies . Additionally, this compound exhibits potent anti-angiogenic properties, disrupting another critical pathway in cancer progression . With a molecular formula of C 24 H 28 O 4 and molecular weight of 380.48 g/mol , this compound is provided as a high-purity crystalline solid. This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O4 B1231836 Conferone CAS No. 41743-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41743-47-9

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

7-[(2,5,5,8a-tetramethyl-6-oxo-4,4a,7,8-tetrahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one

InChI

InChI=1S/C24H28O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20H,9,11-12,14H2,1-4H3

InChI Key

VPAXJOUATWLOPR-UHFFFAOYSA-N

SMILES

CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C

Canonical SMILES

CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C

melting_point

142-142.5°C

physical_description

Solid

Synonyms

conferone

Origin of Product

United States

Natural Occurrence and Biodiversity Context of Conferone

Plant Genera as Primary Sources of Conferone

Research has identified two primary plant genera, Ferula and Heptaptera, as the main natural sources of this compound. researchgate.netresearchgate.net These genera are known for producing a diverse array of secondary metabolites, with this compound being one of the notable constituents.

Ferula Species as Major Producers

The genus Ferula is a principal producer of this compound, with numerous species identified as sources of this compound. The roots and fruits of these plants are often the primary sites of accumulation. nih.gov

Ferula flabelliloba is a well-documented source of this compound. researchgate.netdntb.gov.ua Studies have involved the extraction of this compound from the roots of this plant, confirming its presence and allowing for further investigation of its properties. nih.govmums.ac.irtandfonline.com The methanolic extract of F. flabelliloba roots has been a primary material for isolating this compound. nih.govresearchgate.netmums.ac.ir

This compound has also been isolated for the first time from Ferula schtschurowskiana, a species endemic to Uzbekistan. thieme-connect.comthieme-connect.comresearchgate.net This discovery expanded the known botanical sources of this compound and highlighted the chemical diversity within the Ferula genus.

Beyond F. flabelliloba and F. schtschurowskiana, this compound has been identified in or isolated from several other Ferula species. These include:

Ferula conocaula researchgate.net

Ferula latisecta mums.ac.ir

Ferula ovina mums.ac.ir

Ferula huber-morathii nih.gov

Ferula drudeana researchgate.net

The presence of this compound across these varied species underscores its significance as a characteristic compound of the Ferula genus. researchgate.netnih.gov

Ferula schtschurowskiana as a Source

Heptaptera Genera and this compound Presence

The genus Heptaptera is another recognized source of this compound. researchgate.netresearchgate.net Sesquiterpene coumarins, including this compound, are commonly found in this genus. acgpubs.org Specifically, studies have reported the isolation of this compound from the fruits of Heptaptera cilicica and Heptaptera anisoptera. acgpubs.orgmedipol.edu.tr

Geographic Distribution of this compound-Producing Plants

The geographical distribution of this compound-producing plants is extensive, spanning from the Mediterranean region to Central Asia. researchgate.netmdpi.com

Ferula species are widely distributed across temperate regions of the Euro-Asian continent. mdpi.comistanbul.edu.tr Their range includes North Africa, the Canary Islands, Central Europe, China, and India. mdpi.comistanbul.edu.trresearchgate.net Many species are found in mountainous and arid climates. researchgate.net Specific regions with a high diversity of Ferula species include Iran, Turkey, and Central Asian countries like Uzbekistan. mdpi.commdpi.comiejrd.com For example, Ferula schtschurowskiana is endemic to Uzbekistan, while numerous Ferula species are found throughout the Iranian plateau and Anatolia. thieme-connect.comthieme-connect.comnih.gov The Turan lowland is another area where various Ferula species are distributed. e3s-conferences.orge3s-conferences.org

Heptaptera species are also found within this broad geographical area. For instance, several species of Heptaptera, including H. cilicica and H. anisoptera, are native to Turkey. medipol.edu.tr

This wide distribution across diverse geographical and climatic zones contributes to the chemical diversity observed within these plant genera and the reliable availability of this compound from natural sources.

Regional Specificity of Ferula and Heptaptera Habitats

This compound is a naturally occurring compound predominantly isolated from plant species belonging to the Ferula and Heptaptera genera of the Apiaceae family. researchgate.netresearchgate.net These plants are found across various regions, often with distinct geographical distributions. nih.gov The genus Ferula encompasses a wide array of species utilized for centuries in traditional medicine and as culinary spices. researchgate.netresearchgate.net

The specific habitats of this compound-producing plants show considerable regional variation. For instance, species such as Ferula arrigoni, F. ceratophylla, F. kokanica, F. sinaic, and F. sumbul are known sources of drimanic coumarins, a class of compounds related to this compound. hebmu.edu.cn Similarly, the genus Heptaptera includes species like Heptaptera anisoptera and H. triquetra, which also produce these compounds. hebmu.edu.cn

Research has identified several specific species and their locations as key sources of this compound. Ferula flabelliloba and Ferula gummosa are two such species from which this compound has been successfully extracted for scientific investigation. nih.govresearchgate.netresearchgate.net Notably, Ferula sinkiangensis, found in China, is regarded as a particularly rich source of sesquiterpene coumarins. biorxiv.org In a fascinating case, a rare and endemic Ferula species, which some researchers suggest may be the lost silphion of antiquity, has been identified in just three distinct locations in Anatolia, Turkey, all of which are associated with former Greek settlements. mdpi.com

Table 1: Regional Distribution of Selected this compound-Producing Species

Genus Species Reported Location/Region Reference(s)
Ferula F. sinkiangensis China biorxiv.org
Ferula F. flabelliloba Not specified nih.govresearchgate.net
Ferula F. gummosa Not specified researchgate.net
Ferula F. assafoetida Not specified researchgate.net
Ferula F. arrigoni Not specified hebmu.edu.cn
Ferula F. ceratophylla Not specified hebmu.edu.cn
Ferula F. kokanica Not specified hebmu.edu.cn
Ferula F. sinaic Not specified hebmu.edu.cn
Ferula F. sumbul Not specified hebmu.edu.cn
Ferula Endemic Species (potential silphion) Anatolia, Turkey mdpi.com
Heptaptera H. anisoptera Not specified hebmu.edu.cn

Environmental Factors Influencing this compound Accumulation

The synthesis and accumulation of secondary metabolites like this compound are significantly influenced by a plant's surrounding environment. d-nb.info Plants, being sessile organisms, must constantly adapt to fluctuating conditions, a process that often involves the modulation of their chemical profile. encyclopedie-environnement.org Abiotic stressors are primary drivers of these changes. Factors such as temperature, light intensity, water availability (drought), soil salinity, and nutrient levels can profoundly impact the biochemical pathways responsible for producing these compounds. d-nb.infocid-inc.comnih.gov

The plant's response to environmental stress is complex; for instance, stressors can lead to either an increase or a decrease in the concentration of specific secondary metabolites. d-nb.info This variability is a result of the plant reprogramming its gene expression to enhance its survival under adverse conditions, a phenomenon known as phenotypic plasticity. encyclopedie-environnement.org The production of these metabolites is an essential adaptive strategy, protecting the plant against both abiotic and biotic threats. mdpi.com

While direct studies on environmental impacts on this compound are limited, research on related species offers insights. A study on Ferula gummosa revealed that concentrations of soil elements like phosphorus and sodium varied significantly between the plant's vegetative and generative growth stages, coinciding with changes in its metabolic profile. researchgate.net This suggests that soil composition and the plant's developmental stage are interlinked factors that can influence the production of compounds like this compound.

Distribution of this compound within Plant Tissues

The concentration of this compound is not uniform throughout the plant; it accumulates differentially in various tissues, reflecting the specific physiological roles of each organ.

The roots of Ferula species are consistently identified as the primary sites for this compound accumulation. researchgate.netnih.govresearchgate.net Scientific extractions for research purposes frequently target the roots of species like Ferula flabelliloba and Ferula assafoetida to obtain the compound. researchgate.netnih.govresearchgate.net this compound is noted as one of the most abundant of the 31 sesquiterpene coumarins that have been identified specifically in the roots of the Ferula genus. researchgate.net This high concentration points to the roots being a key location for the synthesis and/or long-term storage of this defensive compound. Plant roots serve as vital organs for anchoring and absorbing water and nutrients, and in many species, they also function as storage sites for energy reserves and specialized metabolites. easysevens.com

While the roots contain the highest concentrations, this compound is also present in other parts of the plant. researchgate.net The fruits of Ferula species are explicitly mentioned as a secondary source of the compound. nih.govresearchgate.netresearchgate.net For example, drimane-type sesquiterpene coumarins, which are structurally related to this compound, have been successfully extracted from the fruits of Ferula gummosa. researchgate.net The presence of this compound in reproductive structures like fruits suggests it may play a protective role for the seeds, a topic further explored in the next section.

Table 2: Distribution of this compound in Plant Tissues

Plant Part Accumulation Level Source Species Examples Reference(s)
Roots Principal Ferula flabelliloba, F. assafoetida, F. gummosa researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net

Roots as Principal Accumulation Sites

Ecological and Evolutionary Role of this compound in Host Plants

The significant metabolic investment required to produce secondary metabolites like this compound implies they serve a crucial function for the host plant's survival and reproductive success. These compounds are central to the plant's interactions with its environment, particularly in defending against biological threats.

This compound is a secondary metabolite, a class of compounds not essential for primary growth and development but vital for defense and adaptation. lumenlearning.comlibretexts.org The primary proposed role for this compound is as a chemical defense agent against herbivores and pathogens. researchgate.net Plants have evolved a sophisticated chemical arsenal (B13267) to deter attack, and compounds like this compound are a key component of this strategy. wikipedia.org

The defensive properties of terpenoids and coumarins are well-documented. These substances can act as toxins or repellents, discouraging feeding through a bitter taste or a noxious odor. lumenlearning.comlibretexts.org Phenolic compounds, the broader chemical group to which coumarins belong, are known to play a major role in protecting plants from insects, microbes, and even competing flora. nih.gov Upon being damaged by an herbivore, some plants can increase the production of these defensive chemicals in a process known as induced defense. mpg.de Furthermore, these compounds can reduce the digestibility of plant tissues. For instance, some phenolics bind to proteins, making them difficult for an herbivore to digest. wikipedia.org The accumulation of this compound in roots protects these vital storage organs from soil-borne pathogens and root-feeding herbivores, while its presence in fruits likely serves to deter granivores, thereby protecting the plant's seeds and ensuring reproductive success.

Contribution to Plant Metabolic Processes

As a secondary metabolite, this compound is not involved in the primary metabolic processes of growth and development, such as photosynthesis or respiration. Instead, its biosynthesis and presence are linked to specialized functions that contribute to the plant's survival and interaction with its environment. nih.gov The primary contribution of this compound to the plant's metabolic processes lies in its role in defense mechanisms. researchgate.netbiorxiv.org

Biosynthesis: The production of this compound is an example of the intricate biosynthetic capabilities of plants. The structure of this compound is a hybrid of two distinct metabolic pathways. The coumarin (B35378) moiety, specifically umbelliferone (B1683723) (7-hydroxycoumarin), is derived from the shikimic acid pathway. biorxiv.orgslideshare.net The sesquiterpene portion is synthesized via the mevalonate (B85504) (MVA) or a related pathway, which produces farnesyl diphosphate (B83284) (FDP). biorxiv.org The final structure is formed through the O-alkylation (ether linkage) of the umbelliferone hydroxyl group with the farnesyl moiety, which may then undergo further enzymatic modifications like epoxidation and cyclization to yield the final this compound molecule. biorxiv.orgbiorxiv.org

Defensive Role: The synthesis of sesquiterpene coumarins like this compound is often induced in response to biotic and abiotic stresses, indicating their function as defense compounds. biorxiv.org These molecules are understood to play essential roles in protecting the plant against microbial pathogens and herbivores. researchgate.net Coumarins, as a class, are known to possess antifungal and antiviral properties, which contribute to the plant's innate immune system. researchgate.net The presence of these compounds can deter feeding by insects and inhibit the growth of pathogenic fungi and bacteria, thereby protecting the plant from potential harm.

Allelopathic Potential: While direct studies on this compound's allelopathic effects are limited, related coumarins are known to act as allelochemicals. nih.govbham.ac.uk These are compounds released by a plant that can influence the growth, survival, and reproduction of other organisms in its vicinity. This suggests a potential role for this compound in mediating plant-plant competition, which is a crucial aspect of the ecological strategy of the producing species.

Biosynthetic Pathways of Conferone

General Principles of Terpenoid Biosynthesis in Plants

Plants synthesize a vast and diverse array of compounds known as terpenoids or isoprenoids. The fundamental building blocks for all terpenoids are two five-carbon (C5) isomers: Isopentenyl pyrophosphate (IPP) and its isomer, Dimethylallyl pyrophosphate (DMAPP). wikipedia.orggenome.jpnih.gov Plants utilize two distinct and compartmentally separated pathways to produce these essential precursors. wikipedia.orgethz.ch

The mevalonate (B85504) (MVA) pathway is an essential metabolic route found in the cytosol, endoplasmic reticulum (ER), and peroxisomes of plant cells. wikipedia.orgethz.chfrontiersin.org This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonate, which, after a series of phosphorylations and a decarboxylation, yields IPP and DMAPP. wikipedia.org The MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. genome.jpfrontiersin.org

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. wikipedia.orgfrontiersin.orgwikipathways.org This pathway was discovered more recently than the MVA pathway. frontiersin.org It starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP). rsc.org Through seven subsequent enzymatic reactions, these precursors are converted into IPP and DMAPP. frontiersin.orgrsc.org The MEP pathway provides the precursors for the synthesis of isoprene, monoterpenes (C10), diterpenes (C20), carotenoids, and the side chains of chlorophylls. genome.jpfrontiersin.orgwikipathways.org

Mevalonate Pathway (MVA) Precursors

Proposed Pathway for Sesquiterpene Moiety of Conferone

The sesquiterpene portion of this compound is a C15 isoprenoid structure. Its biosynthesis originates from precursors supplied by the cytosolic MVA pathway. genome.jpfrontiersin.org

The universal C5 building blocks, IPP and DMAPP, are the starting point for all terpenoids. genome.jprsc.org For sesquiterpenes like the one found in this compound, these C5 units are specifically generated via the MVA pathway in the cytoplasm. genome.jpfrontiersin.org

The assembly of the C15 sesquiterpene skeleton begins with the sequential condensation of IPP and DMAPP units. An enzyme known as a prenyltransferase catalyzes the head-to-tail addition of two molecules of IPP to one molecule of DMAPP, resulting in the formation of farnesyl diphosphate (B83284) (FDP). genome.jp FDP is the direct C15 precursor to all sesquiterpenes. genome.jp

The biosynthesis of sesquiterpene coumarins, such as this compound, involves the joining of this sesquiterpene unit with a coumarin (B35378) nucleus. mdpi.com This occurs through an O-prenylation reaction where the farnesyl group from FDP is transferred to the hydroxyl group of a coumarin molecule, typically umbelliferone (B1683723), forming an ether linkage. mdpi.combiorxiv.org The resulting compound, umbelliprenin (B192621) (7-farnesyloxycoumarin), is a key intermediate and the common precursor for many sesquiterpene coumarins found in the plant genus Ferula. mdpi.combiorxiv.orgmdpi.com Following its formation, umbelliprenin undergoes a series of enzymatic modifications, including epoxidation and cyclization, catalyzed by enzymes such as monooxygenases and sesquiterpene coumarin synthases, to generate the final, complex scaffold of this compound. biorxiv.orgmdpi.com

Initial Isoprenoid Precursor Formation (IPP, DMAPP)

Proposed Pathway for Coumarin Moiety of this compound

The coumarin moiety of this compound is umbelliferone (also known as 7-hydroxycoumarin). bionity.combrieflands.com Umbelliferone is a phenylpropanoid, and its biosynthesis begins with the aromatic amino acid L-phenylalanine, which is itself a product of the shikimate pathway. wikipedia.orgresearchgate.nethebmu.edu.cn The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acids. researchgate.netirjmets.com

The conversion of L-phenylalanine to umbelliferone proceeds through the general phenylpropanoid pathway with the following key steps:

Deamination of Phenylalanine : The pathway is initiated by the enzyme phenylalanine ammonia (B1221849) lyase (PAL) , which removes the amino group from L-phenylalanine to produce trans-cinnamic acid. researchgate.netresearchgate.netijrpr.com

Hydroxylation of Cinnamic Acid : The cinnamic acid molecule is then hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) , a P450-dependent enzyme, to yield p-coumaric acid. researchgate.netijrpr.com

Ortho-Hydroxylation : A crucial step for coumarin formation is the subsequent hydroxylation at the ortho-position (C2') of the side chain. The enzyme cinnamate/coumarate 2-hydroxylase (C2'H) catalyzes this reaction, converting p-coumaric acid into 2,4-dihydroxy-cinnamic acid. wikipedia.orgresearchgate.net

Lactonization : Following the second hydroxylation, the double bond in the side chain undergoes a trans-to-cis isomerization. This geometric change brings the carboxylic acid group into proximity with the newly introduced 2'-hydroxyl group, allowing for a spontaneous intramolecular esterification (lactonization) that closes the ring and forms the stable aromatic lactone structure of umbelliferone. wikipedia.orgresearchgate.net

An alternative, though related, route involves the activation of p-coumaric acid to its thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL) before the ortho-hydroxylation step. researchgate.netijrpr.com

Phenylpropanoid Pathway Involvement

The foundation of the coumarin core of this compound is built by the phenylpropanoid pathway, a central route in plant secondary metabolism. wikipedia.orgfrontiersin.org This pathway synthesizes a variety of phenolic compounds from the aromatic amino acid phenylalanine. wikipedia.orgfrontiersin.org

The key steps involving this pathway in the biosynthesis of the coumarin skeleton are:

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the conversion of L-phenylalanine to cinnamic acid. wikipedia.org

Hydroxylation: Cinnamic acid undergoes a series of enzymatic hydroxylations. A crucial step is the hydroxylation at the C4 position to produce p-coumaric acid, which is then converted to its corresponding CoA-thioester, 4-coumaroyl-CoA. wikipedia.org This molecule is a central intermediate from which numerous natural products are synthesized. wikipedia.org

Ortho-hydroxylation: For coumarin synthesis, 4-coumaroyl-CoA is hydroxylated at the ortho position (C2) by a specific hydroxylase, a critical step directing the intermediate towards coumarin formation. biorxiv.org

These initial transformations provide the necessary phenolic precursor, umbelliferone (7-hydroxycoumarin), which serves as the acceptor molecule for the sesquiterpene chain. researchgate.netbiorxiv.org Umbelliferone is a common coumarin moiety found in sesquiterpene coumarins isolated from plants in the Apiaceae family, particularly the genus Ferula. biorxiv.orgresearchgate.net

Key Enzymatic Transformations to Coumarin Core

The conversion of phenylpropanoid intermediates into the coumarin core, specifically umbelliferone, is governed by a series of precise enzymatic reactions. While the complete enzymatic cascade can vary between species, the core transformations are well-understood.

Intermediates from the phenylpropanoid pathway are channeled into coumarin biosynthesis through the action of several key enzymes. biorxiv.org The CoA-thioesters of cinnamic acids are hydroxylated at the ortho position by enzymes such as coumaroyl-2′-hydroxylase (C2′H). biorxiv.org This hydroxylation is a pivotal step. Following this, the molecule undergoes a trans-cis isomerization of the side chain, which is often light-induced but can also be catalyzed enzymatically. This isomerization brings the hydroxyl group in proximity to the carboxylic acid group, facilitating the final step: lactonization. biorxiv.org This ring-closing reaction, which forms the defining pyrone ring of the coumarin, is catalyzed by a coumarin synthase (COSY) enzyme, leading to the formation of umbelliferone. biorxiv.org

EnzymeAbbreviationFunction in Coumarin Biosynthesis
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. wikipedia.orgfrontiersin.org
Coumaroyl-2′-hydroxylaseC2′HCatalyzes the ortho-hydroxylation of p-coumaroyl-CoA, a key step directing intermediates toward coumarin formation. biorxiv.org
Coumarin SynthaseCOSYCatalyzes the final lactonization step, forming the coumarin ring structure of umbelliferone from its hydroxylated precursor. biorxiv.org

Conjugation and Linkage Mechanisms

The defining feature of this compound is the ether linkage between the coumarin platform and a complex sesquiterpene moiety. This bond is formed through a specialized enzymatic process that couples the two distinct molecular parts.

Formation of the Ether Bond between Sesquiterpene and Coumarin Units

The scaffold of sesquiterpene coumarins like this compound is created through the condensation of a coumarin unit and a sesquiterpene unit via an ether bond. researchgate.netnih.gov The reaction is an O-prenylation, specifically an O-farnesylation, of the 7-hydroxy group of the umbelliferone molecule. researchgate.netresearchgate.net

The sesquiterpene donor molecule is farnesyl diphosphate (FDP). biorxiv.org The proposed mechanism involves the ionization of FDP within the enzyme's active site, where the diphosphate group is abstracted, likely facilitated by Mg²⁺ ions. researchgate.net This generates a highly reactive farnesyl carbocation. Simultaneously, a basic amino acid residue in the enzyme's active site abstracts the proton from the 7-hydroxyl group of umbelliferone, creating a phenolate (B1203915) anion. researchgate.net This anion then performs a nucleophilic attack on the farnesyl carbocation, resulting in the formation of a C-O ether bond. researchgate.net The product of this initial coupling is a linear sesquiterpene coumarin called umbelliprenin (7-farnesyloxycoumarin), which is the direct precursor that undergoes further enzymatic modifications (epoxidation and cyclization) to form this compound. biorxiv.orgresearchgate.net

Enzymes Catalyzing the Coupling Reaction

The crucial coupling step is catalyzed by a class of enzymes known as prenyltransferases. Specifically, for the biosynthesis of this compound and related compounds, an O-farnesyltransferase (O-FT) is responsible. biorxiv.orgresearchgate.net These enzymes are often membrane-bound. researchgate.net

The O-farnesyltransferase facilitates the precise formation of the ether bond between umbelliferone and farnesyl diphosphate. biorxiv.orgresearchgate.net Following this initial coupling, the linear umbelliprenin is converted into more complex cyclic structures. This subsequent transformation is catalyzed by at least two other types of enzymes: a sesquiterpene coumarin epoxidase, which epoxidizes the terminal double bond of the farnesyl chain, and various sesquiterpene coumarin synthases (STCS) or cyclases. researchgate.netbiorxiv.org These synthases protonate the epoxide to generate a carbocation, initiating a cascade of cyclization reactions and rearrangements that ultimately produce the specific cyclic sesquiterpene skeleton of this compound. researchgate.netbiorxiv.orgresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The production of complex secondary metabolites like this compound is tightly regulated at the genetic level. This regulation ensures that these compounds are synthesized in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues.

Identification of Biosynthetic Gene Clusters (BGCs)

In many microorganisms and increasingly observed in plants, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on a chromosome. ruhr-uni-bochum.denih.gov This co-localization is known as a biosynthetic gene cluster (BGC). nih.gov Such an arrangement allows for the coordinated regulation and expression of all the genes required to produce a particular compound. ruhr-uni-bochum.de

In the context of this compound and other sesquiterpene coumarins from Ferula species, the existence of BGCs is strongly hypothesized, but as of current research, they have not been fully identified or characterized. researchgate.netbiorxiv.org It is presumed that the genes for the O-farnesyltransferase, the subsequent epoxidase, and the specific sesquiterpene coumarin synthases are located in proximity to each other in the plant genome. However, research notes that essentially nothing is known about the specific genes encoding these enzymes. biorxiv.orgresearchgate.net The identification of such clusters is a significant area of ongoing research. Uncovering these BGCs would provide powerful tools for understanding the evolution of this metabolic pathway and for potentially engineering the production of these valuable compounds in heterologous systems.

Transcriptional and Post-Transcriptional Regulatory Elements

The biosynthesis of complex secondary metabolites like this compound is intricately regulated at both the transcriptional and post-transcriptional levels to ensure its production is coordinated with the plant's developmental and environmental status. While research specifically targeting the regulatory mechanisms of this compound biosynthesis is still emerging, studies on related coumarin and terpenoid pathways in plants, including those in the Ferula genus, provide significant insights into the potential regulatory elements involved.

Transcriptional Regulation:

The expression of biosynthetic genes is a primary control point. This regulation is mediated by trans-acting protein factors (transcription factors) that bind to cis-regulatory elements in the promoter regions of the biosynthetic genes. Several families of transcription factors are known to regulate the phenylpropanoid and terpenoid pathways, which provide the precursors for this compound.

Transcriptome analyses of various Ferula species have identified numerous transcription factor families that are differentially expressed and likely involved in regulating the biosynthesis of terpenoids, including sesquiterpene coumarins. modares.ac.ir These families include MYB, bHLH, WRKY, ERF, and bZIP, which are known to be involved in plant defense and secondary metabolism. peerj.com For instance, in Ferula persica, several transcription factor families were identified among differentially expressed genes, suggesting their regulatory roles in terpenoid biosynthesis. modares.ac.ir In the context of coumarin biosynthesis more broadly, members of the MYB and bHLH families are well-established regulators. peerj.com For example, in Arabidopsis thaliana, the transcription factor HY5, a key regulator of light signaling, targets many genes in the tetrapyrrole biosynthesis pathway, which shares precursors with other secondary metabolic pathways. frontiersin.org

The following table summarizes transcription factor families implicated in the regulation of secondary metabolite biosynthesis, including pathways related to this compound precursors.

Transcription Factor FamilyPotential Role in this compound Biosynthesis RegulationReferences
MYB Regulators of the phenylpropanoid pathway, which produces the coumarin moiety. peerj.com
bHLH Often work in conjunction with MYB factors to regulate phenylpropanoid and flavonoid biosynthesis. peerj.com
WRKY Typically involved in plant defense responses, which can include the production of secondary metabolites like coumarins. peerj.com
ERF Ethylene Response Factors; can be involved in regulating terpenoid biosynthesis as part of stress responses. peerj.com
bZIP Involved in various stress responses and developmental processes that can influence secondary metabolism. peerj.com

Post-Transcriptional Regulation:

Following transcription, gene expression can be further modulated by post-transcriptional mechanisms, which affect the processing, stability, and translation of messenger RNA (mRNA). Key players in this regulation include microRNAs (miRNAs) and alternative splicing.

MicroRNAs are small, non-coding RNA molecules that can bind to target mRNAs, typically leading to their degradation or the repression of their translation. nih.govosu.edu This provides a rapid and efficient way to fine-tune the levels of biosynthetic enzymes. In the context of cancer cell lines, miRNAs have been shown to regulate metabolic pathways, including amino acid biogenesis. mdpi.comfrontiersin.org While direct evidence for miRNA regulation of this compound biosynthesis is not yet available, it is a well-established mechanism for controlling secondary metabolic pathways in plants. mdpi.com For example, miRNAs can regulate the expression of key transcription factors or the biosynthetic genes themselves. nih.gov

Alternative splicing of pre-mRNAs is another mechanism that can increase the diversity of proteins produced from a single gene or regulate the level of functional transcripts. frontiersin.org This process has been observed for genes involved in the biosynthesis of lignin, a polymer also derived from the phenylpropanoid pathway, in woody plants like Populus. frontiersin.org It is plausible that key enzymes in the this compound biosynthetic pathway, such as sesquiterpene coumarin synthases, could be subject to alternative splicing, leading to enzymes with different properties or expression patterns.

Environmental and Developmental Triggers for Biosynthetic Gene Expression

The production of this compound, like many other plant secondary metabolites, is not constitutive but is instead influenced by a variety of external environmental cues and internal developmental signals. These triggers can induce the expression of the biosynthetic genes necessary for its synthesis, often as part of a defense response or a developmental program.

Environmental Triggers:

Plants modulate the synthesis of secondary metabolites in response to both abiotic (non-living) and biotic (living) stresses. frontiersin.org These stress factors can act as triggers for the upregulation of biosynthetic pathways leading to compounds like this compound, which may possess protective functions for the plant.

Abiotic Stress: Factors such as drought, salinity, extreme temperatures, and UV radiation are known to induce the production of various secondary metabolites. frontiersin.orgnih.govmdpi.com In crop plants, abiotic stress leads to the production of reactive oxygen species (ROS), and in response, plants activate defense mechanisms, including the synthesis of antioxidant compounds. lidsen.complantimpact.com Coumarins, in general, have been shown to accumulate in response to such stressors. frontiersin.org For example, the biosynthesis and accumulation of coumarins in plants are tightly regulated by nutrient availability, water status, and temperature. frontiersin.org While specific studies on this compound are limited, it is likely that its production in Ferula species is enhanced under certain abiotic stress conditions as a protective measure. researchgate.net

Biotic Stress: Pathogen attack and herbivory are potent inducers of secondary metabolite biosynthesis. frontiersin.org Coumarins are well-documented phytoalexins, compounds that are synthesized by plants as part of their defense against pathogenic microorganisms. frontiersin.org The accumulation of coumarins can be a direct response to pathogen invasion, where they may act as antimicrobial agents. frontiersin.org For instance, in response to pathogen invasion, glycosyltransferases can redirect phenylpropanoid metabolism towards the accumulation of coumarin analogs to bolster the plant's immune response. frontiersin.org The anti-inflammatory effects of sesquiterpene coumarins from Ferula fukanensis have been linked to the inhibition of gene expression related to inflammatory responses in macrophage-like cells, suggesting a role in modulating biological interactions. jst.go.jp

Developmental Triggers:

The synthesis of this compound can also be linked to specific developmental stages of the plant. The concentration of secondary metabolites often varies between different plant organs and changes as the plant matures.

Developmental Stage: In Peucedanum praeruptorum, a plant also rich in coumarins, the content of various coumarins was found to change significantly at the bolting stage (when the plant begins to flower). frontiersin.org This suggests that the expression of coumarin biosynthetic genes is under developmental control, likely to allocate resources appropriately for growth, reproduction, and defense. Transcriptome analysis of Ferula persica revealed differential expression of terpene synthase genes between root and flower tissues, indicating that the biosynthesis of terpenoids is tissue- and development-specific. modares.ac.ir this compound is extracted from the roots and fruits of Ferula species, suggesting that its biosynthesis may be upregulated in these organs at specific developmental points, possibly for defense or to play a role in reproduction. nih.govnih.gov

Tissue-Specific Expression: The regulated expression of genes encoding steroidogenic enzymes in animals is a classic example of tissue-specific transcription determining the metabolic profile of a tissue. nih.gov A similar principle applies to plants, where the specific array of biosynthetic enzymes present in a particular tissue dictates the secondary metabolites it can produce. The finding that roots of Ferula species are particularly active in terpene biosynthesis points to tissue-specific regulation of the underlying genes. researchgate.net

Synthesis and Derivatization of Conferone and Analogues

Semi-Synthetic Approaches to Conferone

Semi-synthesis, which involves the use of naturally occurring compounds as starting materials for chemical transformations, presents a viable and often more efficient route to obtaining complex molecules like this compound. umich.edu

Isolation of Precursors from Natural Sources

This compound is a naturally occurring compound found in various plant species of the Ferula genus, which belongs to the Apiaceae family. nih.govbiorxiv.org These plants are the primary source for the isolation of this compound and its biogenetic precursors. The biogenetic precursor for many sesquiterpene coumarins in Ferula species is umbelliprenin (B192621). mdpi.com

The isolation process typically involves the extraction of dried and powdered plant parts, such as roots, with organic solvents like methanol (B129727). nih.gov The resulting crude extract is then subjected to various chromatographic techniques to separate and purify the desired compounds.

A typical isolation procedure might involve the following steps:

Extraction: The plant material is macerated and extracted with a suitable solvent.

Fractionation: The crude extract is partitioned between different immiscible solvents to separate compounds based on their polarity.

Chromatography: The fractions are further purified using column chromatography on silica (B1680970) gel or other stationary phases.

Final Purification: High-performance liquid chromatography (HPLC) is often employed to obtain highly pure this compound or its precursors.

The structure of the isolated compounds is then confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. nih.gov

Table 1: Natural Sources and Isolated Precursors of this compound

Plant SpeciesPrecursor/Related CompoundPlant PartReference
Ferula flabellilobaThis compoundRoots nih.gov
Ferula gummosaFeselol, MogoltacinFruits sci-hub.se
Ferula asafoetidaSamarcandin (B610672)Not specified nih.gov
Ferula drudeanaUmbellipreninRoots mdpi.com
Ferula narthexConferolNot specified researchgate.net

Chemical Modification Strategies on Naturally Derived Scaffolds

Once a suitable precursor is isolated, chemical modifications can be employed to convert it into this compound. This strategy is particularly advantageous when the precursor is more abundant in the natural source than this compound itself. The chemical transformations might involve oxidation, reduction, or the introduction of specific functional groups. For instance, a precursor like conferol could potentially be oxidized to yield this compound. The drimane (B1240787) portion of this compound is considered to be a significant contributor to its bioactivity. researchgate.net

Total Synthesis of this compound

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available starting materials. It serves as a definitive proof of the compound's structure and provides a route to produce the compound and its analogues in the laboratory, independent of its natural availability. tjnpr.org

Key Synthetic Challenges and Methodological Innovations

The total synthesis of a complex molecule like this compound presents several challenges, including the construction of the intricate carbon skeleton and the control of stereochemistry. The development of novel synthetic methodologies is often required to overcome these hurdles. A review of synthetic strategies for natural product analogues highlights various approaches such as diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS) that can be applied. rsc.org The synthesis of complex natural products often relies on the development of efficient and stereoselective reactions. nih.govorganic-chemistry.org

Stereoselective Synthesis of this compound's Chiral Centers

This compound possesses multiple chiral centers, and the precise three-dimensional arrangement of these centers is crucial for its biological activity. Therefore, a key aspect of its total synthesis is the stereoselective formation of these chiral centers. Asymmetric synthesis techniques are employed to control the stereochemical outcome of the reactions. ethz.ch These can include the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. ethz.chmdpi.com For example, a tandem allylic isomerization/asymmetric aldol–Tishchenko reaction has been demonstrated for the stereoselective synthesis of 1,3-diols, which are common structural motifs in natural products. chemrxiv.org

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a crucial step in understanding its structure-activity relationship (SAR) and in developing new compounds with improved properties. unime.itfrontiersin.org This involves systematically modifying different parts of the this compound molecule and evaluating the impact of these changes on its biological activity.

The design of new analogues can be guided by computational modeling and a deep understanding of the target biological pathways. rsc.org Synthetic strategies for creating these analogues often leverage the methods developed for the total synthesis of the natural product itself, allowing for the introduction of diverse functional groups and structural motifs. doi.orgmdpi.com The goal is to create a library of related compounds that can be screened for enhanced potency, selectivity, or other desirable pharmacological properties. mdpi.com The modification of natural products through chemical synthesis can address issues such as unwanted side effects and improve their drug-like properties. tjnpr.orgrsc.org

Structural Modification for Enhanced Bioactivity (Excluding Clinical Efficacy)

The modification of the this compound scaffold is a key strategy for enhancing its biological effects. Research has shown that even slight alterations to its structure can significantly impact its cytotoxic and inhibitory activities. For instance, studies on various drimane-type sesquiterpene coumarins have revealed that the nature of the sesquiterpene skeleton is crucial. Ring-opened drimane-type sesquiterpenes, such as farnesiferol B and C, have demonstrated potent inhibitory effects on P-glycoprotein (P-gp), a key protein in multidrug resistance, suggesting these could be valuable scaffolds for further modification. nih.gov

Furthermore, the introduction of specific chemical groups at various positions on the this compound molecule has been explored to boost bioactivity. The addition of a hydroxyl group at the C-7′ position of the drimane skeleton has been found to be a critical factor in enhancing cytotoxic activity. mdpi.com The stereochemistry of the molecule also plays a role; for example, while the epimerization at the C-3′ position (comparing colladonin (B2602372) to badrakemin) only slightly enhances cytotoxicity, it highlights that such structural changes can fine-tune the compound's potency against cancer cell lines. mdpi.com

Introduction of Functional Groups for Specific Research Applications

The introduction of specific functional groups onto the this compound molecule is a powerful technique for creating specialized tools for biological research. researchgate.net Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. nih.gov By adding or modifying these groups, scientists can develop probes to study cellular processes with high precision.

For example, a common strategy involves attaching a fluorescent tag to the this compound structure. nih.govepo.org This creates a fluorescent molecular probe that can be used to visualize the localization of this compound within cells or to track its interaction with specific target proteins in real-time using advanced microscopy techniques. Another approach is the incorporation of bioorthogonal functional groups, such as azides or alkynes. researchgate.netgoogleapis.com These groups are chemically inert within biological systems but can be specifically reacted with a corresponding partner molecule (e.g., for "click chemistry"), allowing for the selective labeling and identification of this compound's binding partners within a complex cellular environment. researchgate.net The ability to convert existing functional groups on the this compound molecule, such as amines to carboxylic acids, further expands the range of possible chemical conjugations for research purposes. biosyn.com

Synthesis of this compound Conjugates for Targeted Studies

To enhance its utility in research, particularly in targeted studies, this compound has been synthesized into various conjugates. This involves covalently linking this compound to other molecules, such as polymers or targeting ligands, to create a new molecular entity with combined properties. nih.govui.ac.idmdpi.com

A significant area of this research involves the co-delivery of this compound with chemotherapeutic agents like doxorubicin (B1662922) (DOX). researchgate.netnih.gov this compound's hydrophobic nature can limit its bioavailability. nih.gov To overcome this, novel pH-responsive micelles have been engineered using biodegradable polymers like β-cyclodextrin grafted poly(maleate-co-PLGA). researchgate.netmdpi.com In these systems, both doxorubicin and this compound are encapsulated with high efficiency. researchgate.net These nano-sized micelles are designed for sustained release and can enhance the cellular uptake of both compounds. nih.govmdpi.com

The purpose of these conjugates is often to leverage this compound's ability to inhibit P-glycoprotein (P-gp), a pump that expels chemotherapy drugs from cancer cells, leading to resistance. nih.govnih.gov By delivering this compound and doxorubicin simultaneously to a cancer cell, the conjugate aims to suppress the P-gp pump with this compound, thereby increasing the intracellular concentration and cytotoxic effect of doxorubicin. nih.govnih.gov Studies have shown that such combination delivery can have synergistic effects, significantly inducing apoptosis in cancer cells. researchgate.net The synthesis of these conjugates involves multi-step processes, including the creation of polymer backbones through methods like ring-opening polymerization, followed by the attachment of the drug molecules. researchgate.net

Conjugate SystemPolymer/CarrierPurpose of ConjugationKey FindingsReference
Doxorubicin-Conferone Micellesβ-cyclodextrin grafted poly(maleate-co-PLGA)Enhance bioavailability of this compound; Co-delivery with Doxorubicin to overcome multidrug resistance.High encapsulation efficiency for both drugs; Synergistic cytotoxic effects; Induction of apoptosis in breast cancer cells. researchgate.net
Polymer-Drug Conjugates (General Model)Natural or Synthetic Polymers (e.g., PEG, HPMA)Improve drug solubility; Control drug release; Target specific tissues.Covalent attachment improves pharmacokinetic profiles and can reduce systemic toxicity. nih.govui.ac.iddovepress.com
Peptide-Doxorubicin Conjugate11-mer peptide (18-4)Targeted delivery to triple-negative breast cancer cells.Conjugate showed good stability and was as toxic as free Doxorubicin to cancer cells, but significantly less toxic to non-cancerous cells. chapman.edu
Fullerenol-Doxorubicin ConjugatesFullerenol, Folic AcidImprove selectivity and activity of Doxorubicin in cancer cells.pH-sensitive release; Enhanced cellular uptake and cytotoxicity in hepatocellular carcinoma cells. frontiersin.org

Structure-Activity Relationship (SAR) Studies on this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. dntb.gov.ua For this compound and its analogues, SAR studies aim to identify the key structural features that are essential for their interactions with biological targets, thereby guiding the design of new, more potent compounds.

Elucidation of Pharmacophoric Requirements for Specific Biological Interactions

A pharmacophore is an abstract description of the molecular features necessary for a molecule to interact with a specific biological target. researchgate.net These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. For this compound and related sesquiterpene coumarins, a key biological interaction is the inhibition of the P-glycoprotein (P-gp) efflux pump. nih.gov

Impact of Structural Changes on Molecular Targeting

Modifying the structure of this compound directly impacts its interaction with molecular targets. The primary target often studied in relation to this compound is the P-glycoprotein (P-gp) efflux pump, which is implicated in multidrug resistance in cancer. nih.govnih.gov

Studies have shown that this compound acts as a competitive inhibitor, likely binding to the active sites of P-gp and preventing the efflux of other drugs, such as vinblastine (B1199706) or doxorubicin. researchgate.netnih.gov The effectiveness of this inhibition varies with the specific structure of the this compound analogue. For instance, at a concentration of 10 μM, this compound demonstrated higher potency in enhancing doxorubicin uptake in resistant breast cancer cells compared to its analogue feselol, indicating that subtle structural differences between these drimane-type sesquiterpene coumarins affect their affinity for the P-gp target. researchgate.net

The entire drimane-sesquiterpene coumarin (B35378) ether structure is considered potent for targeting enzymes like histone deacetylases (HDACs). This suggests that the molecule may interact with multiple cellular targets. Alterations to the coumarin or sesquiterpene moieties can shift this targeting. For example, the length and functional groups on the side chain of coumarin derivatives can significantly influence their activity and selectivity. nih.gov These findings demonstrate that targeted structural modifications can be used to optimize the interaction of this compound analogues with specific biological molecules.

Computational Approaches in SAR Prediction

Computational methods are increasingly used to predict and rationalize the structure-activity relationships of this compound and its analogues, saving time and resources compared to traditional synthesis and testing. unja.ac.idresearchgate.net These in silico techniques include Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cmu.ac.thnih.govimist.ma For compounds related to this compound, QSAR can identify key physicochemical descriptors (like electronic properties and lipophilicity) that correlate with their cytotoxic or inhibitory potency. cmu.ac.th This allows researchers to predict the activity of new, unsynthesized derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, like P-gp or an enzyme). unja.ac.idpensoft.net Docking studies have been used to model the interaction of this compound analogues with their protein targets. dntb.gov.ua These models can reveal specific amino acid residues in the binding site that interact with the ligand and calculate a binding energy score, which indicates the affinity of the interaction. unja.ac.id By simulating how different structural modifications on the this compound scaffold affect these interactions and binding energies, researchers can prioritize the synthesis of compounds with the highest predicted activity, accelerating the discovery of more potent analogues. researchgate.net For complex targets like P-gp, which can bind to many different structures, computational models like pharmacophore ensembles are used to account for this promiscuity and improve prediction accuracy. semanticscholar.orgrsc.org

This compound is a sesquiterpene coumarin that has garnered attention for its presence in species of the Ferula and Heptaptera genera, particularly Ferula plants. researchgate.netresearchgate.net Research into this compound necessitates specific analytical methodologies for its isolation, purification, and structural characterization from natural sources.

Analytical Methodologies for Conferone Research

Advanced Structural Elucidation of Conferone and its Metabolites

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. innovatechlabs.com An IR spectrum plots the intensity of absorbed light against wavenumber (cm⁻¹). innovatechlabs.com Different functional groups vibrate at characteristic frequencies, resulting in specific peaks or bands in the spectrum. innovatechlabs.com The analysis of an IR spectrum can help confirm the presence of key functional groups in this compound, such as carbonyl (C=O) and alkene (C=C) groups, as well as C-H bonds. nih.gov For instance, strong and broad peaks around 1400–1500 cm⁻¹ and 1650 cm⁻¹ can indicate the stretching vibrations of C=C bonds in aromatic and alkene rings, respectively, while a peak around 3100 cm⁻¹ can correspond to =C-H stretching. nih.gov IR spectroscopy has been utilized in the characterization of this compound, including confirming its presence in formulations like drug-loaded micelles by comparing the spectrum of the formulation to that of this compound itself. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum (typically 100 to 900 nm). azooptics.comtechnologynetworks.com This technique is useful for identifying and quantifying compounds that contain chromophores, which are functional groups that absorb UV or visible light. azooptics.com The UV-Vis spectrum of a compound shows absorbance as a function of wavelength, with peaks occurring at wavelengths where the compound absorbs light most strongly (λmax). azooptics.com These absorption characteristics are related to the electronic transitions within the molecule, providing information about its structure and concentration. azooptics.com this compound, being a coumarin (B35378) derivative with conjugated systems, exhibits characteristic absorption in the UV region. The λmax of this compound has been reported at 324 nm. nih.gov UV-Vis spectroscopy is applied in this compound research for purposes such as determining drug loading and release amounts in delivery systems. nih.gov

X-Ray Crystallography for Absolute Stereochemistry

X-Ray Crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including the precise positions of atoms and their absolute stereochemistry. d-nb.infosoton.ac.uk This method involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density distribution, thereby revealing the molecular structure. d-nb.info For chiral molecules, determining the absolute configuration (R or S designation at stereocenters) is crucial as different enantiomers can have different biological activities. d-nb.infosoton.ac.uk While standard X-ray diffraction can determine relative stereochemistry, determining absolute stereochemistry often requires the presence of a heavy atom in the molecule or the use of anomalous dispersion techniques. imperial.ac.uk X-ray crystallography has been employed in the structural elucidation of sesquiterpene coumarins, including confirming the stereochemical structure of related compounds. researchgate.net Although specific details regarding the X-ray crystallographic analysis of this compound for absolute stereochemistry were not extensively found in the search results, X-ray crystallography is recognized as a reliable method for this purpose in the field of natural product chemistry. d-nb.infosoton.ac.uk

Quantitative Analysis of this compound in Biological Systems (Excluding Clinical Context)

Quantitative analysis of this compound in biological systems is essential for studying its distribution, metabolism, and interactions in non-clinical research. Various chromatographic and mass spectrometric techniques are employed for this purpose due to their sensitivity and selectivity in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. nih.gov Compounds in the sample are separated based on their differential interactions with the stationary and mobile phases. nih.gov HPLC can be coupled with various detectors, including Ultraviolet (UV) detectors and Fluorescence Detectors (FLD). nih.govaocs.org

UV detectors measure the absorbance of UV light by the eluting compounds at a specific wavelength. azooptics.comtechnologynetworks.com While tocols (like tocopherols (B72186) and tocotrienols) absorb UV light, the sensitivity might be limited for detecting them in complex biological samples unless they are present in high concentrations. aocs.org Fluorescence detectors, on the other hand, offer higher sensitivity and selectivity for compounds that naturally fluoresce or can be derivatized to be fluorescent. aocs.orgmdpi.com FLD is often the preferred detection method for analyzing compounds like tocols in biological samples due to its better sensitivity. aocs.org

HPLC is a sensitive and precise analytical method for quantifying drugs and other compounds in biological specimens. nih.gov Optimal chromatographic conditions are crucial for efficient separation of the analyte from endogenous components in the biological matrix. nih.gov HPLC with fluorescence detection has been used to measure compounds in biological tissues. nih.gov Reverse-phase HPLC, often utilizing a C18 column and mobile phases like methanol (B129727) in water, has been employed for the purification and analysis of sesquiterpene coumarins, including this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govveedalifesciences.comchromatographytoday.com LC-MS/MS is widely used for the quantitative analysis of small molecules and peptides in complex biological matrices due to its high sensitivity, selectivity, and ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govveedalifesciences.comchromatographytoday.comnih.gov

The LC component separates the analytes in the sample, and the eluting compounds are then introduced into the mass spectrometer. chromatographytoday.com In the mass spectrometer, the compounds are ionized and detected based on their mass-to-charge ratio (m/z). thermofisher.com Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing more specific structural information and enhancing selectivity for quantitative analysis in complex samples. nih.govveedalifesciences.com LC-MS/MS has emerged as a "gold standard" for the quantitative analysis of small compounds. nih.gov It offers excellent selectivity, enabling the precise and accurate quantification of analytes even at low levels in biological samples. veedalifesciences.com Sample preparation is a crucial step in LC-MS/MS analysis of biological samples to minimize interference from the matrix. nih.govveedalifesciences.com

LC-MS/MS has been used for the analysis of various compounds in biological samples, including metabolites and peptides. chromatographytoday.comnih.gov While specific studies detailing the quantitative analysis of this compound in biological systems (excluding clinical contexts) using LC-MS/MS were not prominently found, the technique's general applicability and advantages for quantifying small molecules in complex biological matrices make it a suitable method for this compound analysis in non-clinical research. nih.govveedalifesciences.comchromatographytoday.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.comscioninstruments.com GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.comscioninstruments.com In GC-MS, the sample is vaporized and separated into its components as they pass through a capillary column with a stationary phase, propelled by an inert carrier gas. thermofisher.comscioninstruments.com The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. thermofisher.comscioninstruments.com

GC-MS is widely used for both targeted and untargeted analysis of compounds in various samples, including biological matrices. thermofisher.com Sample preparation, such as extraction and potentially derivatization, is often necessary for GC-MS analysis of biological samples to make the analytes more volatile or suitable for the technique and to reduce matrix interference. scioninstruments.commdpi.com Derivatization can involve chemically modifying the analyte to improve its volatility or stability for GC analysis. scioninstruments.com

GC-MS has been applied in the analysis of biological samples for various compounds. thermofisher.commdpi.comnih.gov While direct examples of quantitative analysis of this compound in biological systems (excluding clinical contexts) specifically using GC-MS were not extensively found in the search results, GC-MS is a valuable tool for the analysis of volatile and semi-volatile components in biological matrices and could potentially be applied to this compound or its volatile metabolites if appropriate sample preparation and derivatization methods are developed. thermofisher.comscioninstruments.commdpi.com

Below is a table listing the compound name and its PubChem CID.

Compound NamePubChem CID
This compound3108117

Below are example data tables illustrating the types of data that might be generated using the discussed analytical methods. These tables are illustrative and based on general principles of the techniques, not specific experimental data for this compound unless cited.

Example Table 1: Illustrative IR Spectroscopic Data for this compound (Hypothetical)

Wavenumber (cm⁻¹)Assignment (Functional Group)Intensity (Relative)Citation
~1650C=C (Alkene/Aromatic)Strong nih.gov
~1700-1750C=O (Carbonyl)Strong
~3000-3100=C-H (Aromatic/Alkene)Medium nih.gov
~2850-2950C-H (Aliphatic)Strong

Note: Specific peak positions and intensities can vary depending on the sample state and instrument.

Example Table 2: Illustrative UV-Vis Spectroscopic Data for this compound

λmax (nm)Absorbance (Arbitrary Units)SolventCitation
324-- nih.gov

Note: Absorbance values are concentration-dependent.

Example Table 3: Illustrative HPLC Data for this compound (Hypothetical)

AnalyteRetention Time (minutes)Detector UsedCitation
This compound~7.5UV or FLD researchgate.netnih.gov

Note: Retention times are dependent on chromatographic conditions (column, mobile phase, flow rate).

Example Table 4: Illustrative LC-MS/MS Data for this compound (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Citation
This compound[M+H]⁺ or [M-H]⁻Fragment ions- nih.govveedalifesciences.com

Note: Specific m/z values and fragmentation patterns are compound-dependent and determined experimentally.

Example Table 5: Illustrative GC-MS Data for this compound (Hypothetical)

AnalyteRetention Time (minutes)Ionization ModeCharacteristic Ions (m/z)Citation
This compound-EI or CIMolecular ion, fragment ions thermofisher.comscioninstruments.com

Note: Retention times and ion patterns are compound and method dependent. Derivatization may be required for GC-MS analysis of this compound.

Spectrofluorometry (e.g., Pyrene (B120774) Probe Method)

Spectrofluorometry is a technique used to measure the fluorescence properties of a sample. The pyrene probe method is a specific application of spectrofluorometry often used to determine the critical micelle concentration (CMC) of amphiphilic compounds or drug delivery systems. nih.govavantiresearch.com This method relies on the sensitivity of pyrene's fluorescence spectrum to the polarity of its environment. Pyrene is a hydrophobic molecule that preferentially partitions into the hydrophobic core of micelles when they form in an aqueous solution. nih.govavantiresearch.com

In studies involving this compound, particularly in the context of drug delivery systems like micelles, the pyrene probe method has been employed to characterize the properties of the delivery vehicle. For instance, in research on pH-responsive micelles for co-delivering doxorubicin (B1662922) and this compound, spectrofluorometry with a pyrene probe was used to determine the CMC of the copolymer forming the micelles. nih.govrsc.org

The process typically involves adding a small amount of pyrene to solutions containing increasing concentrations of the micelle-forming copolymer. nih.govrsc.org The fluorescence emission spectrum of pyrene is then measured. nih.govrsc.org The ratio of the intensity of the emission at 373 nm (I1) to that at 393 nm (I3) changes as pyrene moves from the aqueous phase into the more hydrophobic micellar environment. nih.govrsc.org A sharp decrease in this I1/I3 ratio indicates the formation of micelles and allows for the determination of the CMC. nih.gov

Data from a study on β-cyclodextrin grafted micelles used for this compound delivery showed a characteristic change in the I1/I3 ratio with increasing copolymer concentration, enabling the determination of CMC values. nih.gov The plot of the I1/I3 ratio versus copolymer concentration exhibited a µ-shaped curve, with minimum points corresponding to CMC values. nih.gov

Copolymer Concentration (µg/mL)I1/I3 Ratio (Arbitrary Units)
0.05High
0.1High
0.5Decreasing
1Decreasing
2.5Decreasing
5Decreasing
10Decreasing
25Decreasing
50Decreasing
100Low (around CMC1)
250Low
500Low (around CMC2)
1000Low

Note: The exact I1/I3 ratio values are illustrative based on the description of the plot shape and would vary depending on the specific copolymer and experimental conditions. The table represents the general trend observed.

The CMC value is a critical parameter for evaluating the stability and potential of micellar drug delivery systems, as it indicates the concentration above which micelles will form and encapsulate hydrophobic compounds like this compound. rsc.org

In Silico Methods for this compound Analysis

In silico methods, utilizing computational approaches, play a significant role in the analysis of chemical compounds like this compound. These methods can provide insights into molecular properties, interactions, and potential biological activities without the need for extensive experimental work. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (e.g., this compound) to another (e.g., a protein receptor) when bound to form a stable complex. researcher.lifeingentaconnect.com This method aims to predict the binding pose and the binding affinity between the molecules. ingentaconnect.com Molecular dynamics (MD) simulations, on the other hand, provide information about the time-dependent behavior of molecular systems, allowing researchers to study the flexibility of molecules and the stability of complexes predicted by docking. researcher.lifeacs.org

Both molecular docking and dynamics simulations have been applied in studies involving this compound to understand its potential interactions with biological targets. For example, molecular docking has been used to investigate the inhibitory effects of sesquiterpene coumarins, including this compound, on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ingentaconnect.com These studies predict how this compound might bind to the active sites of these enzymes and the strength of these interactions, often expressed as docking scores or binding energies. ingentaconnect.com

Furthermore, molecular docking studies have explored the potential of this compound and other sesquiterpene coumarins as inhibitors of anti-apoptotic proteins like Bcl-xL, which are often overexpressed in cancer cells. researchgate.netistanbul.edu.tr These studies aim to identify the specific amino acid residues in the protein's active site that interact with this compound and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). istanbul.edu.tr

Data from molecular docking studies can include predicted binding energies and details about the interactions between this compound and the target protein. For instance, studies investigating the interaction of coumarin derivatives with serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA) have utilized molecular docking to identify potential binding sites and the nature of the forces involved. acs.orgresearchgate.net These studies suggested that this compound interacts with specific subdomains of albumin, with hydrogen bonding and van der Waals interactions being major intermolecular forces. researchgate.net

Protein TargetPredicted Binding Site (Example)Key Interactions (Example)Predicted Binding Energy (Example, kcal/mol)
Acetylcholinesterase (AChE)Active site residuesHydrogen bonds, hydrophobic interactions-5.69 (Feselol, for comparison) ingentaconnect.com
Butyrylcholinesterase (BuChE)Active site residuesHydrogen bonds, hydrophobic interactions4.99 (Umbelliprenin, for comparison) ingentaconnect.com
Bcl-xLActive siteInteractions with specific amino acidsData varies based on study and software
Human Serum Albumin (HSA)Subdomain IBHydrogen bonding, van der Waals~10⁴ (Binding constant K) researchgate.net
Bovine Serum Albumin (BSA)Subdomain IAHydrogen bonding, van der Waals~10² (Binding constant K) researchgate.net

Note: The binding energy values provided for AChE and BuChE are for other sesquiterpene coumarins from a study that also included this compound, as specific docking scores for this compound on these targets were not explicitly provided in the snippet. The binding constant values for HSA and BSA are provided as an alternative measure of interaction strength from a relevant study.

Molecular dynamics simulations can complement docking studies by providing information on the stability of the predicted complexes over time and how the flexibility of both this compound and the target protein might influence their interaction. researcher.lifeacs.org While direct MD simulation data specifically for this compound was not extensively detailed in the search results, studies on other coumarin derivatives and similar compounds interacting with proteins like HSA have shown that these complexes can reach stable states within nanoseconds of simulation time, indicating stable binding. acs.org

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions involves using computational models to forecast how molecules will interact based on their chemical structures and properties. This can range from predicting simple binding events to modeling complex biological pathways. mdpi.comecancer.org

In the context of this compound, predictive modeling can be used to anticipate its interactions with various biological molecules, such as proteins, lipids, or nucleic acids. This is particularly relevant for understanding its potential mechanisms of action and predicting its behavior in biological systems. nih.gov

Predictive models can be built using various approaches, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and network inference methods. mdpi.comnih.gov These models correlate structural features of molecules with their observed interaction profiles or biological effects.

While specific examples of predictive modeling of this compound's molecular interactions beyond docking and dynamics were not prominently featured in the search results, the general principles apply. For instance, understanding the molecular interactions between a compound and serum albumin is crucial for predicting its pharmacokinetic properties, such as distribution and half-life. acs.orgresearchgate.net Predictive models could potentially forecast the binding affinity of this compound to albumin based on its structure.

Furthermore, predictive modeling can be applied to understand the broader impact of this compound on biological systems by analyzing its potential interactions within complex molecular networks. nih.gov This could involve predicting how this compound might modulate gene expression or interfere with signaling pathways based on its predicted interactions with key proteins or other biomolecules. nih.gov

The development of predictive phenomics, which aims to understand and predict how genomes interact with their environment to produce phenotypes, relies heavily on integrating molecular data and using predictive modeling of molecular interactions. pnnl.gov While a direct link to this compound was not established in the search results for this specific concept, it represents a broader area where predictive modeling of molecular interactions of compounds like this compound could be applied in the future to understand their effects on cellular or organismal phenotypes.

Predictive models can utilize various parameters derived from the molecular structure of this compound, such as lipophilicity (LogP), hydrogen bond donors and acceptors, and molecular weight, to predict its behavior and interactions. researcher.life These parameters are often calculated using cheminformatics tools and can be used as inputs for predictive models.

Molecular Descriptor (Example)Value for this compound (Example)Relevance for Predictive Modeling
Molecular FormulaC₂₄H₂₈O₄ uni.luUsed in various property calculations
Molecular Weight380.19876 Da (Monoisotopic) uni.luInfluences absorption, distribution, metabolism, and excretion
XlogP (predicted)4.4 uni.luIndicates lipophilicity, relevant for membrane permeability and binding to hydrophobic sites
Hydrogen Bond Acceptors4 (Based on structure)Relevant for interactions with polar groups in biological targets
Hydrogen Bond Donors0 (Based on structure)Relevant for interactions with polar groups in biological targets

Note: The values for hydrogen bond acceptors and donors are based on the chemical structure of this compound (C₂₄H₂₈O₄) and are provided as examples of descriptors used in predictive modeling.

By integrating data from experimental techniques and in silico methods, predictive models can contribute to a more comprehensive understanding of this compound's molecular interactions and potential biological effects.

Mechanistic Investigations of Conferone S Biological Activities Excluding Clinical Human Trials

Cellular and Molecular Mechanisms in Anti-Proliferative Studies

Conferone has been shown to influence the cell cycle progression in cancer cells, a key mechanism in its anti-proliferative effects. researchgate.netnih.gov Treatment of adult T-cell leukemia/lymphoma (ATL) cells with this compound led to a notable accumulation of cells in the sub-G1 phase of the cell cycle. researchgate.netnih.gov This sub-G1 peak is indicative of apoptotic cells, suggesting that this compound induces cell death. researchgate.netarchivesofmedicalscience.com

In one study on MT-2 cells (an ATL cell line), untreated cells showed a distribution of 3.3% in sub-G1, 41.2% in G1, 9.2% in S, and 46.3% in G2/M phases. nih.gov Following treatment with 40 µM this compound, a significant increase in the sub-G1 population was observed, pointing towards the induction of apoptosis. researchgate.netnih.gov Furthermore, this compound treatment has been associated with an arrest of cells in the G1 phase. researchgate.net This G1 arrest is a critical checkpoint for cell proliferation, and its induction by this compound contributes to its anti-cancer potential. nih.govbiomolther.org Some studies on other compounds have shown that G2/M arrest can also be a mechanism of anti-cancer action, though the primary effect of this compound appears to be at the G1 and sub-G1 stages. mdpi.comnih.gov

Table 1: Effect of this compound on Cell Cycle Distribution in MT-2 Cells

Cell Cycle Phase Untreated Control (%) 40 µM this compound Treatment (%)
Sub-G1 3.3 Increased population
G1 41.2 -
S 9.2 -
G2/M 46.3 -

Data derived from a study on MT-2 cells, indicating a significant increase in the sub-G1 population upon this compound treatment. nih.gov

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies have demonstrated that this compound can trigger this process through caspase-dependent pathways. medsci.org Caspases are a family of proteases that play a crucial role in the execution of apoptosis. medsci.org The activation of these enzymes leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

The induction of apoptosis by this compound has been confirmed using Annexin V analysis. medsci.orgresearchgate.net Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. medsci.org In studies involving MDA-MB-231 breast cancer cells, co-delivery of doxorubicin (B1662922) and this compound significantly induced apoptosis, with over 98% of the cell population showing apoptotic characteristics. researchgate.net This suggests a synergistic effect between the two compounds in promoting cancer cell death. researchgate.net The process often involves both early and late-stage apoptosis, which can be distinguished by co-staining with propidium (B1200493) iodide (PI). medsci.orgplos.org

In addition to apoptosis, this compound has been observed to induce necrosis, another form of cell death, in cancer cells. researchgate.netnih.gov Necrosis is typically characterized by cell swelling and lysis, leading to the release of cellular contents and inflammation.

Furthermore, this compound has the potential to generate free radicals within cancer cells. researchgate.netnih.gov Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids. mdpi.commdpi.com An imbalance between the production of free radicals and the cell's antioxidant defense systems can lead to oxidative stress, which can trigger both apoptosis and necrosis. mdpi.commdpi.com The generation of free radicals by this compound may, therefore, be a contributing factor to its cytotoxic effects on cancer cells. researchgate.netnih.gov

This compound has been shown to modulate the expression of several key genes involved in cell proliferation and survival. In adult T-cell leukemia/lymphoma (ATL) cells, treatment with this compound led to a significant decrease in the expression of Cyclin-Dependent Kinase 6 (CDK6), c-MYC, cellular FLICE-like inhibitory protein (cFLIPL), and Nuclear Factor-kappa B (NF-κB). researchgate.netnih.gov

CDK6: This kinase, in conjunction with its cyclin partners, plays a crucial role in the G1 phase of the cell cycle. nih.gov By downregulating CDK6, this compound can contribute to G1 arrest and inhibit cell proliferation. researchgate.netnih.gov

c-MYC: This is a potent proto-oncogene that drives cell proliferation and is often overexpressed in cancers. researchgate.net The reduction of c-MYC expression by this compound is a significant aspect of its anti-proliferative activity. researchgate.netnih.gov

cFLIPL: This protein is an inhibitor of apoptosis. By reducing its expression, this compound can sensitize cancer cells to apoptotic signals. researchgate.net

NF-κB: This transcription factor is involved in inflammation, cell survival, and proliferation. nih.gov The inhibition of NF-κB activity by this compound can suppress these cancer-promoting processes. researchgate.netnih.gov

Additionally, the Nrf2 pathway, which regulates the expression of antioxidant proteins like heme oxygenase-1 (HO-1), is another potential target. mdpi.comthno.org While direct evidence for this compound's effect on Nrf2 and HO-1 is still emerging, modulation of this pathway is a known mechanism for other natural compounds in cancer therapy. mdpi.commdpi.com

Table 2: Genes Regulated by this compound in MT-2 Cells

Gene Function Effect of this compound Treatment
CDK6 Cell cycle progression (G1 phase) Decreased expression
c-MYC Cell proliferation Decreased expression
cFLIPL Apoptosis inhibition Decreased expression
NF-κB (Rel-A) Inflammation, cell survival Decreased expression

Summary of gene expression changes observed in MT-2 cells following treatment with this compound. researchgate.netnih.gov

This compound can also influence the levels of key proteins involved in apoptosis and cell signaling. While direct studies on this compound's effect on Bcl-XL, procaspase-3, and β-catenin are limited, related compounds and pathways provide insights. For instance, mogoltadone, another natural compound, has been shown to suppress the levels of the anti-apoptotic protein Bcl-XL and procaspase-3 in COLO 205 cancer cells. researchgate.net Bcl-XL is a member of the Bcl-2 family of proteins that inhibits apoptosis. mdpi.comfrontiersin.org By reducing Bcl-XL levels, this compound could promote apoptosis. Procaspase-3 is the inactive precursor of caspase-3, a key executioner caspase in apoptosis. mdpi.com A decrease in procaspase-3 levels can indicate its cleavage and activation, leading to apoptosis.

Furthermore, the Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often dysregulated in cancer. mdpi.com β-catenin can promote the expression of anti-apoptotic proteins like Bcl-xL. mdpi.com While the direct interaction of this compound with β-catenin is yet to be fully elucidated, its ability to modulate related signaling pathways suggests this as a potential mechanism of action.

Regulation of Gene Expression (e.g., CDK6, c-MYC, cFLIPL, NF-κB, Nrf2, HO-1)

Interaction with Drug Efflux Pumps

A significant aspect of this compound's biological activity is its interaction with drug efflux pumps, particularly P-glycoprotein (P-gp). nih.govthieme-connect.com P-gp is a transmembrane protein that can pump a wide variety of structurally and functionally diverse drugs out of cells, leading to multidrug resistance (MDR) in cancer. plos.orgnih.govresearchprotocols.org

This compound has been identified as a potent modulator of P-gp transport. researchgate.netthieme-connect.com It has been shown to competitively inhibit the transport of other drugs by P-gp. thieme-connect.com In a study using MDCK-MDR1 cells, which overexpress P-gp, this compound was found to enhance the cytotoxicity of the chemotherapy drug vinblastine (B1199706). thieme-connect.com It achieved this by competing with vinblastine for transport by P-gp, leading to increased intracellular accumulation of vinblastine. thieme-connect.com At a concentration of 10 μM, this compound was more effective at accumulating vinblastine than cyclosporin (B1163) A, a known P-gp inhibitor. thieme-connect.comresearchgate.net This suggests that this compound could be a valuable agent for overcoming P-gp-mediated multidrug resistance in cancer therapy. thieme-connect.comucl.ac.be

P-glycoprotein (P-gp/MDR1) Inhibition Mechanisms

This compound, a sesquiterpene coumarin (B35378), has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. thieme-connect.comresearchgate.net The primary mechanism by which this compound exerts this inhibition is through competitive binding to P-gp. thieme-connect.comtandfonline.com This was demonstrated in studies where this compound effectively competed with a photoactivatable cyclosporin A analogue, SDZ 212-122, for binding to P-gp in membrane preparations from MDCK-MDR1 cells. thieme-connect.comresearchgate.net The inhibition of P-gp photolabeling by this compound was dose-dependent, further supporting a competitive binding model. thieme-connect.com

The structure of this compound and other coumarin derivatives is directly related to their P-gp inhibitory activity. researchgate.net Specifically, the presence of substituents at the C6-C7 position and an ether bridge at the C7 position of the 7-hydroxycoumarin core are thought to be crucial for the competitive inhibition of P-gp. researchgate.net By competitively binding to the transporter, this compound blocks the efflux of P-gp substrates, such as the chemotherapeutic drug vinblastine, leading to their intracellular accumulation. thieme-connect.com This action effectively sensitizes MDR cells to the cytotoxic effects of these drugs. thieme-connect.com

Reversal of Multidrug Resistance (MDR) in Cell Lines

This compound has demonstrated its ability to reverse multidrug resistance in various cancer cell lines that overexpress P-gp. A significant body of research has focused on its effects in MDR1-transfected Madin-Darby canine kidney (MDCK-MDR1) cells. thieme-connect.comresearchgate.net In these cells, this compound was shown to enhance the cytotoxicity of vinblastine at non-toxic concentrations of this compound itself. thieme-connect.comresearchgate.net For instance, at a concentration of 10 μM, this compound significantly increased the cell-killing effect of vinblastine. researchgate.net This enhancement of cytotoxicity is directly linked to the increased intracellular accumulation of vinblastine due to P-gp inhibition by this compound. thieme-connect.com

Studies have shown that the accumulation of radiolabeled vinblastine ([³H]-VBL) in MDCK-MDR1 cells is dose-dependently increased in the presence of this compound. thieme-connect.com This effect correlates with the inhibition of P-gp, confirming that this compound's chemosensitizing effect is mediated through its action on this transporter. thieme-connect.com While much of the research has utilized MDCK-MDR1 cells, the reversal of MDR by this compound has also been suggested in other cell lines, such as the human breast cancer cell line MCF-7, which is known to develop a multidrug-resistant phenotype. scholarsportal.infothieme-connect.de

Specificity Towards Other Transporters

While the inhibitory action of this compound on P-glycoprotein (P-gp/ABCB1) is well-documented, its specificity towards other ATP-binding cassette (ABC) transporters is an area requiring further investigation. thieme-connect.comnih.govresearchgate.net ABC transporters constitute a large superfamily of membrane proteins that play crucial roles in the transport of a wide variety of substrates across cellular membranes, and several members, including MRP1 (ABCC1) and BCRP (ABCG2), are also implicated in multidrug resistance. researchgate.nettandfonline.commdpi.commedtechbcn.com These transporters often exhibit broad and overlapping substrate specificities. researchgate.net

Current research has primarily focused on the interaction of this compound with P-gp. thieme-connect.com To establish the strict specificity of this compound, it is necessary to conduct studies on cell lines that express other drug transporters, such as MRP1 and BCRP, but not P-gp. thieme-connect.com This would clarify whether this compound's effects are exclusive to P-gp or if it has a broader inhibitory profile across the ABC transporter family. The polyspecific nature of many multidrug ABC transporters, where they can recognize and transport a wide range of structurally diverse compounds, underscores the importance of such specificity studies. nih.gov

Anti-Angiogenic Mechanisms

Inhibition of Angiogenesis-Related Pathways

The anti-angiogenic effects of this compound are mediated, at least in part, through the inhibition of key signaling pathways involved in blood vessel formation. researchgate.net One of the most critical pathways in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. amegroups.orgmdpi.com VEGF binds to its receptors on endothelial cells, triggering a cascade of events that lead to endothelial cell proliferation, migration, and differentiation, ultimately forming new blood vessels. cancer.gov Studies have indicated that this compound can interfere with this process. researchgate.net

Other important pathways in angiogenesis include the Angiopoietin/Tie2 system, the Fibroblast Growth Factor (FGF)/FGFR pathway, and the Platelet-Derived Growth Factor (PDGF)/PDGFR pathway. amegroups.orgmdpi.comnih.gov These pathways are often upregulated in tumors and can contribute to resistance to anti-VEGF therapies. amegroups.orgmdpi.com While direct evidence of this compound's effect on all these pathways is still emerging, its ability to inhibit angiogenesis suggests a potential interaction with one or more of these crucial signaling cascades. researchgate.net

Cellular Targets Involved in Vasculature Formation

The primary cellular targets in angiogenesis are endothelial cells, which form the inner lining of blood vessels. frontiersin.orgnih.gov this compound's anti-angiogenic activity likely involves the direct or indirect targeting of these cells. By inhibiting the signaling pathways that promote endothelial cell proliferation and migration, this compound can disrupt the formation of new vascular networks. researchgate.netnih.gov

The process of vasculature formation is complex, also involving other cell types such as pericytes and smooth muscle cells, which are crucial for vessel stabilization and maturation. nih.govnih.gov The interaction between endothelial cells and these supporting cells is regulated by various growth factors and signaling molecules. nih.gov While the direct effect of this compound on pericytes and smooth muscle cells has not been extensively studied, its ability to inhibit angiogenesis suggests a disruption of the coordinated processes required for functional blood vessel formation. researchgate.net

Anti-Inflammatory Pathways

This compound has been reported to possess anti-inflammatory properties, which may contribute to its therapeutic potential. researchgate.net Chronic inflammation is increasingly recognized as a key factor in the development and progression of various diseases, including cancer. mdpi.comd-nb.info

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govaging-us.com Upon activation by various stimuli, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov Research has shown that this compound can modulate this pathway. Specifically, studies have demonstrated that this compound can reduce the expression of NF-κB (Rel-A) in certain cancer cell lines, such as adult T-cell leukemia/lymphoma (ATL) cells. nih.govresearchgate.net By inhibiting the NF-κB pathway, this compound can potentially suppress the production of inflammatory mediators, thereby exerting its anti-inflammatory effects. nih.govresearchgate.netnih.govtaylorfrancis.com

Modulation of Inflammatory Mediators (e.g., NF-κB)

A key aspect of this compound's biological activity is its ability to modulate critical inflammatory mediators. researchgate.net The nuclear factor kappa B (NF-κB) family of transcription factors is central to regulating inflammatory responses, cell survival, and proliferation. nih.govfoliamedica.bg In studies involving adult T-cell leukemia/lymphoma (ATL) cells, this compound has been shown to downregulate the expression of NF-κB (specifically the REL-A subunit). nih.govresearchgate.net This downregulation is significant as the NF-κB pathway is often constitutively active in many types of cancer cells, contributing to their survival and proliferation. foliamedica.bgweizmann.ac.il The ability of this compound to decrease NF-κB expression suggests a primary mechanism through which it exerts its anti-proliferative and pro-apoptotic effects observed in in vitro cancer models. researchgate.netnih.gov

In one study, treatment of MT-2 cells with this compound resulted in a notable decrease in NF-κB (REL-A) gene expression, which was analyzed using quantitative polymerase chain reaction (qPCR). nih.govresearchgate.net This effect is part of a broader impact on genes that are critical for the proliferation and survival of these malignant cells. nih.gov The modulation of NF-κB is a recurring theme in the study of natural compounds with anti-inflammatory and anticancer potential. mdpi.comnih.gov

Cellular Pathways Involved in Inflammatory Responses

The downregulation of NF-κB by this compound has cascading effects on various cellular pathways intimately linked with inflammation and cell survival. researchgate.netnih.gov The NF-κB pathway does not operate in isolation; it is part of a complex network that includes other signaling cascades such as the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase (PI3K)/Akt pathways. foliamedica.bgmdpi.com These pathways are crucial in transmitting external signals to the cell nucleus, governing processes like cell growth, differentiation, and apoptosis. foliamedica.bg

Research on this compound's effects on ATL cells demonstrated that beyond NF-κB, the compound also significantly reduced the expression of c-MYC and Cyclin-Dependent Kinase 6 (CDK6). nih.govresearchgate.net c-MYC is a transcription factor that promotes cell proliferation, while CDK6 is a key kinase involved in the G1 phase of the cell cycle. nih.gov The coordinated downregulation of NF-κB, c-MYC, and CDK6 by this compound highlights its multi-target nature, leading to cell cycle arrest, specifically an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov

Table 1: Effect of this compound on Gene Expression in MT-2 Cells nih.govresearchgate.net
Gene TargetFunctionObserved Effect of this compound
NF-κB (REL-A)Transcription factor for inflammation, cell survival, proliferationDownregulated
CDK6Cell cycle regulation (G1 phase)Significantly reduced expression
c-MYCTranscription factor for cell proliferationSignificantly downregulated
cFLIPLAnti-apoptotic proteinDownregulated

Antimicrobial Properties and Mechanisms (Excluding Antibiotic Synergy with Clinical Relevance)

This compound has demonstrated activity against certain types of microbes, particularly protozoan parasites. researchgate.net

Anti-Leishmanial Activity

Leishmaniasis is a protozoal infection caused by parasites of the Leishmania genus. sci-hub.se Several sesquiterpene coumarins, the class of compounds to which this compound belongs, isolated from the Ferula genus have shown promising anti-leishmanial activity in vitro. researchgate.netsci-hub.se Studies have evaluated these compounds against the promastigote stage of Leishmania major. sci-hub.se

Potential Mechanisms against Microbial Pathogens

The precise mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated in the available research. However, based on the known actions of other natural antimicrobial compounds, several potential mechanisms can be hypothesized. Pathogens have evolved numerous defense mechanisms, including altering their surface charge to repel antimicrobial peptides, producing enzymes to inactivate them, and using efflux pumps to expel them. nih.govnih.gov

Antimicrobial agents often work by disrupting these defenses or targeting fundamental cellular processes. frontiersin.org Potential mechanisms for a compound like this compound could include:

Membrane Disruption: Many antimicrobial compounds are surface-active and can interfere with the integrity of the microbial cytoplasmic membrane, leading to leakage of essential ions and molecules and ultimately cell death. nih.govnih.gov

Metabolic Pathway Interference: this compound could inhibit essential microbial enzymes or interfere with metabolic pathways crucial for the pathogen's survival. For example, in Leishmania, sterol biosynthesis is a critical pathway that is often targeted by antifungal and anti-leishmanial drugs. mdpi.com

Inhibition of Efflux Pumps: Some compounds can inhibit the efflux pumps that bacteria use to expel antibiotics, although this would border on synergistic effects which are excluded from this review. nih.gov

Further research is needed to specifically identify how this compound interacts with microbial pathogens at a molecular level.

Role in Nanotechnology and Drug Delivery Systems (Excluding Dosage)

The therapeutic potential of hydrophobic compounds like this compound is often limited by their poor water solubility. nih.gov Nanotechnology offers a promising solution to this challenge by encapsulating such drugs into nano-carriers, which can improve their stability and facilitate their delivery in aqueous environments for in vitro studies. dovepress.comnih.gov

Incorporation into Micelles and Hydrogels for In Vitro Studies

This compound has been successfully incorporated into various nanodelivery systems for in vitro evaluation, primarily in the context of cancer research. researchgate.netrsc.org

Micelles: Polymeric micelles, which are self-assembling core-shell nanostructures, are particularly well-suited for delivering hydrophobic drugs. nih.govmdpi.com this compound has been co-encapsulated with the chemotherapy drug Doxorubicin into novel pH-sensitive and biodegradable micelles. nih.govresearchgate.netrsc.org These micelles are engineered to be stable in physiological conditions but to release their drug cargo more readily in the acidic microenvironment characteristic of tumors. rsc.org

In vitro studies on the MDA-MB-231 human breast cancer cell line have shown that these dual drug-loaded micelles are readily taken up by the cells. nih.govrsc.org The micelles themselves were formulated from copolymers such as β-cyclodextrin grafted poly maleate-co-PLGA or citric acid grafted poly maleate-block-poly lactic-co-glycolic acid. researchgate.netrsc.org These formulations resulted in nanomicelles with high encapsulation efficiency for both this compound and doxorubicin. researchgate.net

Table 2: Properties of this compound-Loaded Micelles for In Vitro Studies researchgate.netrsc.org
Copolymer SystemParticle Size (nm)Key FeatureIn Vitro Model
β-cyclodextrin grafted poly maleate-co-PLGA~34.5High encapsulation efficiency (~100%)MDA-MB-231 cells
Citric acid grafted poly maleate-block-poly lactic-co-glycolic acid~51.9pH-sensitive releaseMDA-MB-231 cells

Hydrogels: In addition to micelles, this compound has been formulated into hydrogels for localized drug delivery studies. nih.gov Hydrogels are three-dimensional polymer networks that can hold large amounts of water, mimicking the natural extracellular matrix. mdpi.comfrontiersin.org An injectable, pH-responsive hydrogel was developed for the co-delivery of Doxorubicin and this compound to MDA-MB-231 cells in an in vitro setting. nih.gov This system allows for the sustained release of the encapsulated agents directly at a target site. nih.gov The study confirmed the effectiveness of the drug-loaded hydrogel in inducing cell death compared to placebo hydrogels. nih.gov

These nanotechnology-based approaches are crucial for enabling the in vitro investigation of this compound's biological activities by overcoming its inherent formulation challenges. nih.govdovepress.com

pH-Responsive Delivery Systems

The acidic microenvironment of solid tumors presents a unique opportunity for targeted drug delivery. wikipedia.orgsigmaaldrich.com This has led to the development of pH-responsive delivery systems, which are designed to release their therapeutic payload specifically in the lower pH conditions characteristic of tumor tissues, while remaining stable in the neutral pH of healthy tissues. wikipedia.orgnih.gov This targeted approach aims to enhance the efficacy of chemotherapy and reduce systemic toxicity. wikipedia.orgnih.gov this compound has been investigated as a component in such advanced delivery systems, often in combination with other chemotherapeutic agents like doxorubicin.

One area of research involves the use of micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers. rsc.orgnih.gov These micelles can encapsulate hydrophobic drugs like this compound, overcoming their poor water solubility and improving bioavailability. rsc.org In one study, a novel pH-sensitive and biodegradable copolymer, citric acid grafted poly maleate-block-poly lactic-co-glycolic acid, was synthesized to create micelles for the co-delivery of doxorubicin and this compound. rsc.org Another study utilized a β-cyclodextrin grafted poly maleate-co-PLGA copolymer to form micelles for the same purpose. nih.govresearchgate.net

The mechanism behind these pH-responsive systems lies in the chemical properties of the polymers used. sigmaaldrich.comnih.gov For instance, the synthesized copolymers may contain ionizable groups that respond to changes in pH. sigmaaldrich.com In the neutral pH of the bloodstream (around 7.4), the micelles remain intact, protecting the encapsulated drugs. wikipedia.orgrsc.org However, upon reaching the acidic tumor microenvironment (pH ~5.4-7.0), the polymer structure undergoes a conformational change, such as protonation, which leads to the destabilization of the micelle and the subsequent release of the encapsulated drugs. wikipedia.orgnih.govmdpi.com This triggered release ensures that high concentrations of the therapeutic agents are delivered directly to the tumor site.

Research has demonstrated the successful formulation of such pH-responsive micelles co-loaded with this compound and doxorubicin. rsc.orgnih.gov These nanoparticles have shown desirable characteristics for drug delivery, including small particle size and high encapsulation efficiency for both drugs. nih.govresearchgate.netnih.gov For example, one study reported the particle size of co-drug loaded micelles to be approximately 51.9 nm. rsc.org Another investigation detailed micelles with a size of around 34.5 nm and an encapsulation efficiency of nearly 100% for both doxorubicin and this compound. nih.govresearchgate.netnih.gov

The drug release from these systems is significantly influenced by pH. In vitro studies have shown a much faster release of both this compound and doxorubicin at an acidic pH (e.g., 5.5) compared to a neutral pH (7.4), confirming the pH-sensitive nature of these delivery vehicles. researchgate.net This targeted release is a critical factor in enhancing the anti-tumor effect while minimizing side effects on healthy tissues.

Impact on Cellular Uptake and Accumulation (e.g., of Doxorubicin)

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells develop the ability to expel therapeutic agents, reducing their effectiveness. rsc.orgmdpi.com One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports drugs out of the cell. mdpi.comthieme-connect.comnih.gov this compound has been shown to counteract this resistance mechanism, thereby enhancing the cellular uptake and accumulation of co-administered chemotherapeutic drugs like doxorubicin and vinblastine. rsc.orgthieme-connect.com

The primary mechanism by which this compound increases the intracellular concentration of other drugs is through the inhibition of P-glycoprotein. nih.govthieme-connect.com Studies have demonstrated that this compound can competitively inhibit the binding of P-gp substrates. thieme-connect.com For instance, research on MDCK-MDR1 cells, which overexpress P-gp, showed that this compound effectively competed with a photoactivatable cyclosporin A analogue for binding to P-gp. thieme-connect.com This competitive inhibition blocks the efflux pump, leading to a higher intracellular accumulation of the co-administered drug. thieme-connect.com This effect is dose-dependent, with higher concentrations of this compound leading to greater inhibition of P-gp and consequently, increased drug accumulation. thieme-connect.com

The use of this compound in combination with doxorubicin within a nanoparticle delivery system has been shown to significantly enhance the uptake of the drugs into cancer cells. rsc.orgnih.gov For example, in a study using MDA-MB-231 breast cancer cells, the cellular uptake of co-drug loaded micelles containing this compound and doxorubicin was reported to be around 97% to 100% within a short period. rsc.orgnih.govresearchgate.netnih.govresearchgate.net This high level of cellular internalization is attributed to both the nanoparticle formulation and the synergistic effect of this compound in suppressing drug efflux. nih.gov

The enhanced cellular accumulation of doxorubicin in the presence of this compound leads to a more potent anti-cancer effect. rsc.orgnih.gov By preventing the efflux of doxorubicin, this compound ensures that a higher concentration of the drug reaches its intracellular targets, leading to increased cytotoxicity and apoptosis in cancer cells. rsc.orgresearchgate.net Studies have shown that the combination of this compound and doxorubicin delivered via pH-responsive micelles results in a significantly higher rate of apoptosis in cancer cells compared to the administration of either drug alone. rsc.orgrsc.org

The following table summarizes the findings from studies on the cellular uptake and effect of this compound-doxorubicin co-delivery systems:

Cell LineDelivery SystemKey FindingsReference
MDA-MB-231pH-responsive biodegradable micellesUptake of co-drug loaded micelles was 97%. Highest apoptosis (95.35%) with co-drug loaded micelles. rsc.orgrsc.org
MDA-MB-231β-cyclodextrin grafted micellesCell internalization of around 100% at 30 minutes. Co-delivery had synergistic effects and induced apoptosis in over 98% of the cell population. nih.govresearchgate.netnih.govresearchgate.net
MDCK-MDR1N/A (in vitro study)This compound competitively inhibits P-glycoprotein transport, enhancing the cytotoxicity of vinblastine. thieme-connect.com

Future Directions and Research Perspectives for Conferone

Elucidation of Unexplored Biosynthetic Enzyme Functions

While approximately 260 sesquiterpene coumarins derived from 7-farnesyloxycoumarins have been identified, the specific biosynthetic enzymes involved in their formation, such as farnesyltransferase, sesquiterpene coumarin (B35378) epoxidase, and synthase, remain largely unknown. researchgate.net Future research should prioritize the identification and characterization of these enzymes. Understanding the functions of these unexplored biosynthetic enzymes is crucial for potentially manipulating the biosynthetic pathways in Ferula plants or for enabling the heterologous production of conferone and its analogues through synthetic biology approaches. researchgate.netgoogleapis.com

Development of Novel Synthetic Routes for Diverse this compound Analogues

Current research highlights the biological activities of this compound and related sesquiterpene coumarins. researchgate.netresearchgate.net The development of novel and efficient synthetic routes is essential to produce this compound and, more importantly, a diverse range of its analogues. cetya-therapeutics.comunivie.ac.atnih.govnih.gov This would allow for comprehensive structure-activity relationship studies, potentially leading to the identification of compounds with enhanced potency, selectivity, and improved pharmacological properties. nih.govnih.gov Exploring innovative synthetic strategies could also address challenges related to scalability and cost-effectiveness for potential therapeutic applications. cetya-therapeutics.com

Comprehensive Systems Biology Approaches to this compound's Network Effects

Investigating this compound's effects at a systems level is critical to understand its complex interactions within biological networks. ifom.euisbscience.orghelsinki.fi This involves moving beyond studying individual targets to mapping the broader cellular responses and identifying the molecular pathways influenced by this compound. researchgate.net

Proteomics and Metabolomics to Map Cellular Responses

Integrated proteomics and metabolomics approaches can provide a comprehensive view of the cellular changes induced by this compound. nih.govazolifesciences.commdpi.comcogentech.itfrontiersin.org Proteomics can identify alterations in protein expression levels and post-translational modifications, while metabolomics can reveal changes in small molecule metabolites, which are the downstream products of cellular processes. azolifesciences.comcogentech.it By combining these "omics" data, researchers can construct a more complete picture of how this compound perturbs cellular pathways and networks, offering insights into its mechanisms of action and identifying potential biomarkers of response or resistance. nih.govfrontiersin.org

High-Throughput Screening for Novel Molecular Targets

High-throughput screening (HTS) can be employed to efficiently identify novel molecular targets of this compound. evotec.comeurekaselect.combenthamdirect.comnih.gov By screening libraries of potential targets or using cell-based assays, researchers can rapidly assess the interactions of this compound with a wide range of proteins or cellular processes. evotec.comnih.govmdpi.com This unbiased approach can uncover previously unknown targets, providing new avenues for understanding this compound's biological activities and potentially identifying novel therapeutic applications. evotec.comnih.gov

Advanced In Vitro Model Systems for Mechanistic Studies

To accurately model the complex biological environment and gain deeper mechanistic insights, the use of advanced in vitro model systems is crucial. mdpi.comrevivocell.com

Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures. nih.govplos.orgresearchgate.netniimbl.org These models better mimic the cellular architecture, cell-cell interactions, and extracellular matrix environment found in native tissues. nih.govplos.orgresearchgate.net Utilizing 3D cell culture models in this compound research can provide more accurate data on its efficacy, cellular uptake, and mechanistic effects within a context that more closely resembles the in vivo situation. plos.orgresearchgate.net This is particularly important for studying complex processes like cancer progression and the tumor microenvironment, where this compound has shown potential activity. researchgate.netresearchgate.netresearcher.liferesearchgate.netnih.govresearchgate.netrsc.orgresearchgate.netnih.gov

Organ-on-a-Chip Technologies

Organ-on-a-chip (OOC) technology represents a significant advancement in replicating human physiological processes in a controlled microfluidic environment. These microchips are designed with continuously perfused chambers populated by living cells, arranged to mimic the structure and function of tissues and organs. mdpi.comnih.govnih.gov OOC models can replicate key organ functions and create disease models, offering a more detailed and accurate representation of pharmacokinetic and pharmacodynamic processes compared to traditional cell cultures. mdpi.com

The application of OOC technology in this compound research holds promise for several reasons. It can provide a more physiologically relevant platform to study this compound's effects on specific organs or interconnected organ systems, potentially revealing insights into its absorption, metabolism, distribution, and excretion in a human-like context without involving in vivo animal studies. mdpi.comnih.gov This technology could be particularly valuable for investigating this compound's impact on complex biological processes, such as its reported cytotoxic activity, by observing its effects on engineered tumor microenvironments or multi-tissue interactions. mdpi.comresearchgate.net Integrating cells from different organs within a single chip allows for a more comprehensive approach to studying compound interactions and potential off-target effects. mdpi.com While OOC technology requires specialized equipment and expertise, its ability to provide high-resolution, real-time analysis of cellular activities in a functional tissue context makes it a valuable tool for future this compound research. mdpi.com

Exploration of this compound in Combination with Other Bioactive Compounds

Investigating this compound in combination with other bioactive compounds is a key area for future research, aiming to leverage potential synergistic, additive, or even understand antagonistic interactions that could enhance therapeutic outcomes or mitigate limitations.

Synergistic Interactions with Phytochemicals

Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. mdpi.comnuevo-group.combiorxiv.org Phytochemicals, the bioactive compounds found in plants, are a rich source for such investigations. nuevo-group.comfrontiersin.org Research suggests that the efficacy of medicinal plants is often based on the combined action of various constituents, highlighting the potential for synergy between different phytochemicals. nuevo-group.com

This compound, being a sesquiterpene coumarin extracted from Ferula species, is itself a phytochemical. researchgate.netrsc.org Studies have indicated that sesquiterpene coumarins, including this compound, can have synergistic effects when combined with certain conventional drugs, particularly in overcoming multidrug resistance (MDR) in cancer cells. researchgate.netfrontiersin.orgnih.govresearchgate.net This synergy can involve mechanisms such as modulating drug resistance mechanisms, enhancing cellular uptake of co-administered compounds, or interacting with different cellular targets. researchgate.netnuevo-group.comfrontiersin.orgnih.gov Future research could explore combinations of this compound with other known phytochemicals that exhibit complementary biological activities, such as antioxidant, anti-inflammatory, or additional cytotoxic properties, to investigate potential synergistic effects in various research models. nuevo-group.comresearchgate.net

Investigating Additive or Antagonistic Effects in Research Models

Beyond synergy, understanding additive and antagonistic interactions is crucial for developing effective combination strategies. Additive effects occur when the combined effect is equal to the sum of the individual effects. mdpi.combiorxiv.org Antagonism, conversely, happens when one compound diminishes or counteracts the effects of another. mdpi.combiorxiv.orgnih.gov

Research models, including cell-based assays and in vivo studies (excluding clinical context), are essential for investigating these interactions. mdpi.com Methods such as the combination index method and isobolographic analysis are employed to quantitatively determine the nature and intensity of interactions between compounds. mdpi.comresearchgate.netnih.gov

Studies have already begun to explore this compound in combination with other agents in research models. For instance, research has shown that this compound can enhance the cytotoxicity of certain cancer drugs like vinblastine (B1199706) and doxorubicin (B1662922) in specific cell lines, indicating synergistic interactions in these experimental settings. researchgate.netnih.govresearchgate.netresearchgate.net

Data from a study investigating the combination of doxorubicin (Dox) and this compound (Conf) in MDA-MB-231 breast cancer cells using novel micelles showed synergistic effects (CI < 1). nih.govresearchgate.net The co-delivery of Dox and Conf significantly induced apoptosis in these cells. nih.govresearchgate.net

CombinationResearch ModelObserved InteractionKey Finding
This compound + VinblastineMDCK-MDR1 cellsSynergisticEnhanced cytotoxicity of vinblastine. researchgate.netresearchgate.net
This compound + DoxorubicinMDA-MB-231 cellsSynergistic (CI < 1)Significant induction of apoptosis. nih.govresearchgate.net
This compound (alone)5637 bladder cancer cellsNo significant effectThis compound alone did not show significant cytotoxicity at tested concentrations. researchgate.net

Further research is needed to systematically investigate this compound's interactions with a wider range of bioactive compounds, including other phytochemicals and experimental agents, in various research models to fully characterize potential additive or antagonistic effects and their underlying mechanisms.

Addressing Challenges in this compound Research

Despite its promising biological activities, research into this compound faces certain challenges, particularly related to its physicochemical properties.

Overcoming Low Water Solubility for Research Applications

A significant challenge in this compound research is its low water solubility. researchgate.netrsc.orgnih.govresearchgate.net This inherent hydrophobic nature can limit its dissolution rate and consequently impact its effectiveness in various research applications, particularly in in vitro and in vivo experimental models. rsc.orgnih.govscielo.br

Strategies to overcome low water solubility are crucial for improving this compound's handling and efficacy in research. These strategies often involve formulation approaches aimed at enhancing solubility and dispersion in aqueous environments. Examples include the use of:

Nanotechnology-based delivery systems: Polymeric micelles, lipid-polymer hybrid nanoparticles (LPHNs), and cyclodextrin-based formulations have shown promise in encapsulating hydrophobic compounds like this compound, thereby increasing their solubility and stability in aqueous solutions. rsc.orgnih.govresearchgate.netnih.govresearchgate.net For instance, novel pH-responsive micelles grafted with β-cyclodextrin were successfully used for the co-delivery of doxorubicin and this compound, significantly improving this compound's solubility in PBS buffer solutions for release studies. nih.gov

Solid dispersion techniques: This involves dispersing the poorly soluble compound in a solid matrix, which can improve its dissolution rate. scielo.br

Salt formation: For ionizable compounds, forming salts can significantly increase water solubility. frontiersin.org However, this compound is a neutral molecule, so this approach may not be directly applicable unless modified derivatives are considered.

Future research should focus on developing and optimizing these formulation strategies specifically for this compound to ensure its effective delivery and study in diverse research settings.

Enhancing Bioavailability in Experimental Models (Excluding Clinical Context)

Closely related to low water solubility is the challenge of enhancing the bioavailability of this compound in experimental models. Bioavailability refers to the extent and rate at which the active compound is absorbed and becomes available at the site of action. scielo.br Poor water solubility can lead to low and variable absorption, limiting the concentration of this compound that reaches target cells or tissues in experimental systems. rsc.orgnih.govscielo.br

Enhancing bioavailability in experimental models (excluding clinical applications) is critical for accurately assessing this compound's biological effects and understanding its pharmacokinetics in these systems. The formulation strategies mentioned for improving water solubility, such as nano-formulations, also play a key role in enhancing bioavailability. rsc.orgnih.govnih.govresearchgate.net Nanocarriers can improve drug stability, solubility, and absorption, while also potentially reducing rapid clearance or degradation in the experimental model. nih.govresearchgate.net For example, micelles have been shown to improve the cellular uptake of this compound. nih.gov

Further research is needed to evaluate and compare the effectiveness of different formulation approaches in enhancing this compound's bioavailability across various experimental models, such as cell cultures and relevant in vitro tissue models. This will facilitate more reliable and reproducible research outcomes when studying this compound's biological activities.

Potential as a Biochemical Tool

This compound's interactions with key cellular components suggest its potential as a valuable tool in biochemical research to probe specific biological processes.

This compound has demonstrated the ability to interact with P-glycoprotein (P-gp), an efflux transporter belonging to the ATP-binding cassette (ABC) transporter superfamily. P-gp plays a significant role in multidrug resistance (MDR) by pumping a wide range of xenobiotic compounds, including many chemotherapy drugs, out of cells. nih.govresearchgate.nettandfonline.com Studies have shown that this compound can inhibit P-gp mediated drug efflux. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Specifically, this compound has been observed to inhibit P-gp via competitive binding with its active sites. nih.gov Research using MDCK-MDR1 cells, which are Madin Darby canine kidney cells transfected with the human MDR1 gene (encoding P-gp), has indicated that this compound can enhance the intracellular accumulation of drugs that are substrates for P-gp, such as vinblastine. nih.govresearchgate.net At a concentration of 10 µM, this compound effectively competes with a cyclosporine A analog for binding to P-gp and leads to a higher accumulation of labeled vinblastine compared to cyclosporine A or cnidiadin. researchgate.net This competitive inhibition of P-gp transport function by this compound suggests its utility as a biochemical tool to study P-gp mediated transport and to potentially reverse P-gp mediated drug resistance in experimental settings. researchgate.netresearchgate.net

Beyond its interaction with P-gp, this compound has shown the capacity to influence specific cellular pathways. Research indicates that this compound can suppress cell proliferation and induce cell death, including apoptosis and necrosis, in cancer cells. researchgate.netnih.gov It has also been reported to generate free radicals in cancer cells. researchgate.netnih.gov Studies on adult T-cell leukemia/lymphoma (ATL) cells (MT-2 cell line) treated with this compound demonstrated a decrease in cell viability in a time- and concentration-dependent manner. nih.govresearchgate.net Furthermore, this compound treatment led to the accumulation of cells in the sub-G1 phase of the cell cycle and reduced the expression of key genes involved in cell cycle progression and survival, such as CDK6, c-MYC, cFLIPL, and NF-κB (Rel-A). nih.govresearchgate.netresearchgate.net These findings suggest that this compound can modulate pathways related to cell cycle control and apoptosis induction, highlighting its potential as a tool for investigating these specific cellular processes.

Probing P-glycoprotein Function

Comparative Studies with Other Sesquiterpene Coumarins (e.g., Diversin, Ferutinin (B81), Samarcandin)

This compound is one of several sesquiterpene coumarins found in Ferula species, and comparative studies with related compounds like diversin, ferutinin, and samarcandin (B610672) are important for understanding their relative biochemical activities and potential applications. This compound, diversin, and ferutinin have been the subject of comparative reviews regarding their anticancer potential. researchgate.netresearchgate.netnih.gov These reviews suggest that all three compounds show promise as potential anticancer agents. researchgate.netresearchgate.netnih.gov One review concluded that among this compound, diversin, and ferutinin, this compound showed the best effect on cancer cells. researchgate.netnih.gov Samarcandin is another sesquiterpene coumarin reported in Ferula species, including Ferula assa-foetida and Ferula persica. Comparative studies on the coumarins and essential oils among different Ferula species are considered essential for determining reliable sources and for standardization. Research on samarcandin has also explored its potential protective effects in models of testicular injury. researchgate.net While comparative data directly contrasting the P-gp inhibitory or cellular pathway modulation activities of this compound specifically against diversin, ferutinin, and samarcandin in detail were not extensively available in the provided results, the general focus on these compounds within the context of Ferula species and their biological activities highlights the ongoing interest in understanding their individual and comparative properties.

Structural Similarities and Differences

This compound has the chemical formula C₂₄H₂₈O₄ and a molecular weight of 380.5 g/mol . nih.govebi.ac.uk It is classified as a coumarin and derivative, containing a 1-benzopyran moiety. hmdb.ca As a sesquiterpene coumarin ether, its structure includes both a coumarin core and a sesquiterpene unit. researchgate.net This hybrid structure is characteristic of a group of compounds found in Ferula plants, which are known for producing a variety of biologically active phytochemicals, including other sesquiterpene coumarins like farnesiferol A, mogoltadone, and feselol. researchgate.netd-nb.inforesearchgate.net

Structurally, this compound shares the fundamental coumarin scaffold with many other natural and synthetic compounds. The key differences lie in the nature and position of the attached sesquiterpene moiety. These variations in the sesquiterpene structure can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its interaction with biological targets. For instance, the hydrophobic nature of this compound contributes to its low water solubility, a factor that researchers are addressing through novel delivery systems like micelles. rsc.orgnih.gov

Comparing the structure of this compound to other sesquiterpene coumarins isolated from Ferula species, such as mogoltacin and feselol, reveals subtle differences in the sesquiterpene part. These structural nuances are hypothesized to contribute to the observed variations in their biological activities, including their potency in modulating P-gp-mediated drug resistance. researchgate.net Detailed spectroscopic analysis, such as ¹H- and ¹³C-nuclear magnetic resonance (NMR) spectroscopy, is crucial in elucidating the precise structural differences between these closely related compounds. nih.govresearchgate.net

Comparative Biological Activities and Mechanisms

This compound has demonstrated cytotoxic effects on various cancer cell lines, including MDA-MB-231 breast cancer cells and MT-2 adult T-cell leukemia/lymphoma cells. rsc.orgnih.gov Its anticancer properties are attributed to several mechanisms, including the induction of apoptosis, suppression of cell proliferation, and the generation of free radicals in cancer cells. nih.govresearchgate.net A significant aspect of this compound's biological activity is its ability to suppress P-gp-mediated drug efflux, thereby potentially reversing multidrug resistance (MDR) in cancer cells. rsc.orgnih.govresearchgate.netresearchgate.netscholarsportal.info This mechanism is particularly relevant when this compound is used in combination with conventional chemotherapeutic agents like doxorubicin, cisplatin, and vincristine, where synergistic effects have been observed. rsc.orgd-nb.infonih.gov

Comparative studies with other sesquiterpene coumarins from Ferula species have shown that this compound exhibits notable activity. For example, in a study evaluating the cytotoxic activity of several phytochemicals from Ferula species against ovarian carcinoma (CH1) and lung cancer (A549) cell lines, this compound showed the highest activity among the tested compounds. d-nb.infoscholarsportal.info Furthermore, this compound has been found to be potent in restoring doxorubicin uptake in resistant breast cancer cells by inhibiting P-gp, demonstrating higher potency compared to other tested sesquiterpene coumarins at certain concentrations. researchgate.netresearchgate.net

The mechanisms of action of this compound involve influencing key cellular pathways. Research has indicated that this compound can induce apoptosis via the caspase-dependent pathway and downregulate the expression of genes involved in cancer cell survival and proliferation, such as CDK6, c-MYC, cFLIP L, and NF-κB (Rel-A) in certain cancer cell types. rsc.orgnih.gov Its anti-angiogenic properties also contribute to its potential as an anticancer agent. rsc.orgresearchgate.netresearchgate.net

Future research should continue to explore the specific molecular targets of this compound and compare its mechanisms of action in detail with other related compounds. Understanding the structure-activity relationships within the sesquiterpene coumarin class is crucial for designing and synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties. The synergistic effects observed in combination therapies warrant further investigation to optimize treatment strategies and potentially overcome drug resistance in various cancers. rsc.orgnih.govnih.gov

Table 1: Comparative Biological Activities of this compound and Selected Sesquiterpene Coumarins

CompoundSource SpeciesKey Biological ActivitiesNotes
This compoundFerula speciesCytotoxic, Antiangiogenic, P-gp inhibitor, Apoptosis induction, Downregulation of survival genesHigh activity against CH1 and A549 cells; Synergistic with chemotherapy
MogoltacinFerula gummosaP-gp inhibitorSuppressed P-gp-mediated MDR in MCF-7 cells. researchgate.net
FeselolFerula badrakema, Ferula gummosaP-gp inhibitor, CytotoxicSuppressed P-gp-mediated drug efflux in MCF-7 cells; Cytotoxic to U937 cells. d-nb.inforesearchgate.net
Farnesiferol AFerula speciesP-gp inhibitorPotential efficacy in treating multidrug-resistant tumors. scholarsportal.info

Further detailed research, including in vivo studies and clinical trials, is necessary to fully assess the therapeutic potential of this compound and its analogs. rsc.org The development of effective delivery systems to improve its bioavailability remains a critical area for future research. rsc.orgnih.gov

Conclusion and Broader Academic Significance

Synthesis of Key Research Findings on Conferone

Recent research has focused on the cytotoxic effects of this compound, particularly against cancer cell lines. Studies have shown that this compound can induce considerable cytotoxic effects on Adult T-cell leukemia/lymphoma (ATL) cells in a time- and dose-dependent manner nih.govresearchgate.net. Specifically, treatment with this compound has been observed to reduce the viability of MT-2 cells and lead to a significant accumulation of cells in the sub-G₁ phase of the cell cycle nih.govresearchgate.net. Molecular analysis has supported these findings, demonstrating a downregulation of genes crucial for the survival and proliferation of ATL cells after this compound administration, including CDK6, c-MYC, CFLIPL, and NF-κB (Rel-A) researchgate.netnih.govresearchgate.net.

This compound has also demonstrated moderate cytotoxicity against other cancer cell lines, such as ovarian carcinoma (CH1) and lung cancer (A549), with IC₅₀ values in the micromolar range d-nb.info. While its direct cytotoxic activity against certain cell lines like SK-MEL-28 melanoma cells was not found to be potent in one study, previous investigations have indicated that this compound can enhance the cytotoxic activity of certain chemotherapy drugs, such as vinblastine (B1199706) and vincristine, by inhibiting P-glycoprotein and potentially reversing multidrug resistance d-nb.info. This compound has also shown the ability to prevent cell proliferation, induce apoptosis, stimulate necrosis, and produce free radicals in cancer cells researchgate.net.

Data from a study on MT-2 cell viability after this compound treatment illustrate its dose- and time-dependent effects:

This compound Concentration (µM)Treatment Time (h)Cell Viability (%)
202485
204875
207260
402477
404860
407245

Another study investigating the effect of 40 µM this compound on the cell cycle distribution of MT-2 cells showed a notable increase in the sub-G₁ phase population compared to the control:

Cell Cycle PhaseDMSO Control (%)40 µM this compound (%)
sub-G₁10.430.1
G₁28.333.0
S10.212.2
G₂/M51.124.7

These findings collectively suggest that this compound possesses cytotoxic properties against certain cancer cells, potentially through mechanisms involving cell cycle arrest and the modulation of key regulatory proteins researchgate.netnih.govresearchgate.net.

Contribution of this compound Research to Natural Product Chemistry and Chemical Biology

Research on this compound significantly contributes to the fields of natural product chemistry and chemical biology by identifying and characterizing a bioactive compound from natural sources researchgate.netresearchgate.netrsc.org. This compound, as a sesquiterpene coumarin (B35378), adds to the diverse array of secondary metabolites found in plants, particularly within the Ferula genus known for its medicinal properties researchgate.netresearchgate.neteurekaselect.com. Its isolation and structural elucidation contribute to the understanding of the chemical diversity present in nature and the potential for discovering novel therapeutic agents from these sources researchgate.netrsc.org.

In chemical biology, the investigation into this compound's mechanisms of action, such as its effects on cell cycle progression and gene expression, provides insights into how natural compounds can interact with biological pathways at a molecular level researchgate.netnih.govresearchgate.net. The observed downregulation of specific genes like CDK6, c-MYC, CFLIPL, and NF-κB highlights this compound as a chemical tool that can perturb critical cellular processes involved in proliferation and survival researchgate.netnih.govresearchgate.net. Furthermore, studies exploring its ability to enhance the efficacy of existing chemotherapy drugs by inhibiting P-glycoprotein contribute to the understanding of overcoming drug resistance using natural products d-nb.info. This intersection of identifying natural compounds and dissecting their biological effects is central to chemical biology dechema.deillinois.edugrc.org.

Future Trajectories for Scholarly Inquiry into this compound

Future research on this compound should aim to further elucidate its precise molecular mechanisms of action in various cancer types. While studies have identified its impact on certain genes and cell cycle progression in ATL cells, a more comprehensive understanding of the signaling pathways affected by this compound is needed nih.govresearchgate.net. Investigating its effects on a wider range of cancer cell lines and potentially in vivo models would help determine its broader therapeutic potential nih.govresearchgate.net.

Further exploration into this compound's role in modulating multidrug resistance is also warranted. Detailed studies on its interaction with efflux pumps like P-glycoprotein and other resistance mechanisms could pave the way for its potential use in combination therapies to improve the effectiveness of conventional chemotherapeutic agents d-nb.info.

The potential synergistic effects of this compound with other natural compounds or existing drugs should be investigated researchgate.netpatsnap.com. Exploring novel delivery methods, such as the use of pH-responsive biodegradable micelles which have shown promise in co-delivering this compound with other agents, represents another important avenue for future research to enhance its efficacy and targeted delivery rsc.org.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Conferone with high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, catalyst concentration) followed by purity assessment via HPLC or NMR. For reproducibility, document reaction kinetics and stoichiometry in triplicate . Characterization should include spectroscopic data (e.g., 1^1H/1313C NMR, IR) and comparison with literature values. Experimental protocols must adhere to reproducibility standards outlined in chemistry journals .

Q. How can researchers validate the structural identity of newly synthesized this compound derivatives?

  • Methodological Answer : Use a combination of mass spectrometry (HRMS) for molecular formula confirmation, 2D NMR (COSY, HSQC) for stereochemical analysis, and X-ray crystallography for absolute configuration determination. Cross-validate results with computational methods (e.g., DFT calculations) . For known derivatives, cite prior spectral data; for novel compounds, provide full characterization in supplementary materials .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cell viability assays) with positive and negative controls. Use dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (e.g., ANOVA with post-hoc tests). Report effect sizes and confidence intervals to avoid overinterpretation of marginal results .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell lines, assay protocols, compound purity). Use funnel plots to assess publication bias and sensitivity analyses to test robustness. Replicate conflicting studies under standardized conditions, ensuring blinding and randomization to minimize bias . Reference frameworks like PRISMA for transparent reporting .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine omics approaches (proteomics, transcriptomics) with structural biology (cryo-EM, molecular docking). Validate hypotheses using knock-out/knock-in models or CRISPR-Cas9 editing. Employ isothermal titration calorimetry (ITC) for binding affinity measurements and molecular dynamics simulations for pathway analysis . Document negative results to avoid selective reporting .

Q. How can researchers design robust dose-response studies for this compound in heterogeneous biological systems?

  • Methodological Answer : Use adaptive trial designs with pre-specified stopping rules. Account for inter-individual variability via mixed-effects models. Ensure pharmacokinetic/pharmacodynamic (PK/PD) modeling aligns with biological half-life and metabolite profiles. Validate using orthogonal assays (e.g., Western blot alongside flow cytometry) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method (Combination Index) or Bliss independence model. Use synergy heatmaps and confidence intervals to quantify interactions. Report effect sizes and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers address batch-to-batch variability in this compound synthesis during data interpretation?

  • Methodological Answer : Implement quality control protocols (e.g., QC charts for purity, yield). Use multivariate regression to isolate batch effects from biological variability. Include batch as a random effect in statistical models .

Tables for Key Methodological Comparisons

Parameter Synthesis Optimization Bioactivity Validation
Key TechniquesHPLC, NMR, XRDITC, CRISPR, Omics
Statistical RequirementsTriplicate replicatesANOVA, Effect sizes
Common PitfallsImpurity carryoverOff-target effects
Reporting StandardsSupplementary spectra PRISMA guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.